molecular formula C7H8N2OS B066408 6-Methoxypyridine-3-carbothioamide CAS No. 175277-49-3

6-Methoxypyridine-3-carbothioamide

Cat. No.: B066408
CAS No.: 175277-49-3
M. Wt: 168.22 g/mol
InChI Key: YAKXWVMVPOHRGZ-UHFFFAOYSA-N
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Description

6-Methoxypyridine-3-carbothioamide is a high-purity chemical intermediate of significant value in synthetic organic and medicinal chemistry research. This compound features a pyridine core substituted with a methoxy group at the 2-position and a critical carbothioamide (thioamide) functional group at the 3-position. This unique structure makes it a versatile and privileged scaffold for the synthesis of diverse nitrogen-containing heterocycles. Its primary research application lies in serving as a key precursor for the preparation of various pharmacologically active heterocyclic systems, including thiazoles, imidazothiazoles, and other fused ring structures, which are commonly explored as kinase inhibitors, antimicrobial agents, and other therapeutic candidates. The electron-donating methoxy group influences the electronic properties of the ring, while the carbothioamide moiety acts as a bidentate ligand, capable of forming stable complexes with metal ions, which is relevant in catalysis and materials science. Researchers utilize this compound to develop novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies, particularly in oncology and infectious disease research. It is an essential tool for constructing molecular libraries aimed at identifying new lead compounds.

Properties

IUPAC Name

6-methoxypyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-10-6-3-2-5(4-9-6)7(8)11/h2-4H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKXWVMVPOHRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372595
Record name 6-methoxypyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-49-3
Record name 6-methoxypyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 6-Methoxypyridine-3-carbothioamide. The information is intended to support research and development efforts involving this compound and related heterocyclic structures.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with both a methoxy group and a carbothioamide group.[1] Its structural identifiers and key physical properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₈N₂OS[1]
Molecular Weight 168.22 g/mol [1]
IUPAC Name This compound[1]
CAS Number 175277-49-3[1][2]
Canonical SMILES COC1=NC=C(C=C1)C(=S)N[1]
InChI Key YAKXWVMVPOHRGZ-UHFFFAOYSA-N[1]
Appearance Crystals, powder, or crystalline powder[3]
Storage Sealed in dry, room temperature[2]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is not widely available, a common and effective method for preparing pyridine carbothioamides involves the thionation of the corresponding cyanopyridine intermediate.

General Experimental Protocol: Synthesis via Thionation of 2-Methoxy-5-cyanopyridine

  • Intermediate Preparation: The precursor, 2-methoxy-5-cyanopyridine, is required. This can be synthesized from the corresponding bromopyridine via cyanation or from other suitable starting materials.

  • Thionation Reaction:

    • 2-methoxy-5-cyanopyridine is dissolved in a suitable solvent, such as a mixture of water and an organic co-solvent.

    • Sodium sulfide (Na₂S) and elemental sulfur (S) are added to the solution.

    • The reaction mixture is heated under reflux for a specified period, typically several hours, with continuous stirring.

    • Reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The crude product is typically isolated by filtration or extraction.

    • Purification is achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G start Start: 2-Methoxy-5-cyanopyridine reagents Add Na2S and Sulfur in Solvent start->reagents Step 1 reflux Heat under Reflux (Monitor via TLC/HPLC) reagents->reflux Step 2 workup Cool, Filter/Extract Crude Product reflux->workup Step 3 purification Purification (Recrystallization or Chromatography) workup->purification Step 4 product Final Product: This compound purification->product Step 5 analysis Characterization (NMR, MS, IR) product->analysis Confirmation

General synthesis workflow for this compound.

Biological Activity and Potential Applications

The biological profile of this compound itself is not extensively documented in publicly available literature. However, the carbothioamide moiety and the methoxypyridine scaffold are present in numerous biologically active molecules, suggesting potential areas for investigation.

  • Antitubercular Activity: Thioamides, including the related drug prothionamide, are a class of second-line drugs used for treating tuberculosis. A study on 3-aminothieno[2,3-b]pyridine-2-carboxamides found that a 6-methoxypyridine substituent resulted in a derivative with significant activity against Mycobacterium tuberculosis (IC₉₀ = 1.4 μM).[4] This suggests that the 6-methoxypyridine core could be a valuable pharmacophore in the development of new antitubercular agents.

  • Anticancer Potential: Pyridine derivatives are integral to many clinically used anticancer agents.[5] Research into various carbothioamide derivatives has revealed their potential as inhibitors of carbonic anhydrase II and 15-lipoxygenase, enzymes implicated in cancer.[6] Furthermore, a series of sulfonamide methoxypyridine derivatives were designed as potent PI3K/mTOR dual inhibitors, a key pathway in cancer cell growth and survival.[7] These findings highlight the potential of the this compound scaffold in oncology research.

The diagram below illustrates the established role of the PI3K/mTOR pathway, a potential target for compounds containing the methoxypyridine scaffold, in promoting cell survival and proliferation.

G rtk Growth Factor Receptor pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt mtorc1 mTORC1 akt->mtorc1 survival Cell Survival akt->survival mtorc2 mTORC2 mtorc2->akt P proliferation Cell Growth & Proliferation mtorc1->proliferation inhibitor Potential Inhibition by Methoxypyridine Derivatives inhibitor->pi3k inhibitor->mtorc1

References

Technical Guide: 6-Methoxypyridine-3-carbothioamide (CAS 175277-49-3) as a Scaffold for Novel TrkA Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the chemical properties of 6-Methoxypyridine-3-carbothioamide (CAS 175277-49-3), its potential application as a key intermediate in the synthesis of Tropomyosin receptor kinase A (TrkA) inhibitors, and a proposed workflow for the development of such inhibitors.

Introduction

This compound is a heterocyclic organic compound containing a pyridine ring, a methoxy group, and a thioamide functional group. While the intrinsic biological activity of this compound is not extensively documented in publicly available literature, a key patent highlights its use as a starting material for the synthesis of potent TrkA receptor inhibitors.[1] TrkA, the high-affinity receptor for Nerve Growth Factor (NGF), is a well-validated target for the development of therapeutics for pain, inflammation, and overactive bladder.[2][3][4] This guide will explore the properties of this compound and outline a potential research and development pathway leveraging this molecule for the discovery of novel TrkA inhibitors.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 175277-49-3[5]
Molecular Formula C₇H₈N₂OS[5]
Molecular Weight 168.22 g/mol [5]
IUPAC Name This compound[5]
Appearance Not specified in literature
Melting Point Not specified in literature
Boiling Point Not specified in literature
Solubility Not specified in literature

Rationale for Targeting the NGF-TrkA Signaling Pathway

The Nerve Growth Factor (NGF) signaling cascade, mediated through its high-affinity receptor TrkA, plays a crucial role in the development, survival, and sensitization of neurons.[6][7] Upon NGF binding, TrkA dimerizes and autophosphorylates, initiating downstream signaling cascades including the Ras-MAPK, PI3K-Akt, and PLCγ pathways.[8][9] This signaling is essential for neuronal growth and survival.[8] Dysregulation of the NGF-TrkA pathway is implicated in various pathological states, particularly chronic pain and overactive bladder, making TrkA an attractive therapeutic target.[2][3]

Diagram: Simplified NGF-TrkA Signaling Pathway

NGF_TrkA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NGF NGF TrkA_Receptor TrkA Receptor NGF->TrkA_Receptor Binding Dimerization Dimerization & Autophosphorylation TrkA_Receptor->Dimerization PI3K_Akt_Pathway PI3K/Akt Pathway Dimerization->PI3K_Akt_Pathway Ras_MAPK_Pathway Ras/MAPK Pathway Dimerization->Ras_MAPK_Pathway PLCg_Pathway PLCγ Pathway Dimerization->PLCg_Pathway Neuronal_Survival Neuronal Survival & Growth PI3K_Akt_Pathway->Neuronal_Survival Ras_MAPK_Pathway->Neuronal_Survival Pain_Signaling Pain Signaling Modulation PLCg_Pathway->Pain_Signaling

Caption: Simplified overview of the NGF-TrkA signaling cascade.

Proposed Synthetic and Screening Workflow

Based on patent literature, this compound can serve as a precursor for 2-(pyridin-3-yl)thiazole derivatives, a class of compounds with demonstrated TrkA inhibitory activity.[1] The following outlines a hypothetical workflow for the synthesis and screening of such inhibitors.

Diagram: Experimental Workflow for TrkA Inhibitor Development

TrkA_Inhibitor_Workflow Start Start: 6-Methoxypyridine-3- carbothioamide Synthesis Synthesis of Thiazole Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Screening Biochemical Screening: TrkA Kinase Assay Purification->Biochemical_Screening Hit_Identification Hit Identification (Potent Inhibitors) Biochemical_Screening->Hit_Identification Cell_Based_Assays Cell-Based Assays: - pTrkA Western Blot - Cell Viability Hit_Identification->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycles In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: A proposed workflow for the development of TrkA inhibitors.

Experimental Protocols

This protocol is a generalized Hantzsch thiazole synthesis, adapted from the information in the patent literature.[1]

  • Reaction Setup: In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagent: Add an α-haloketone, for example, ethyl 2-chloroacetoacetate (1.1 equivalents), to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-(6-methoxypyridin-3-yl)thiazole-4-carboxylate derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This protocol is based on commercially available kinase assay kits.[10][11][12]

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized test compound in DMSO.

    • Prepare a solution of recombinant human TrkA kinase in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add the test compound solution to the wells of the assay plate. Include a positive control (known TrkA inhibitor) and a negative control (DMSO vehicle).

    • Add the TrkA kinase solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Suppliers of this compound

A list of potential suppliers for CAS number 175277-49-3 is provided below. Researchers should verify the purity and specifications of the compound from the respective suppliers.

SupplierLocation
Vihasibio Sciences PVT LTDHyderabad, India
Angene(International)
Mcule(International)
BLD Pharm(International)
Chemspace(International)

Conclusion

This compound (CAS 175277-49-3) represents a valuable starting material for the synthesis of novel TrkA kinase inhibitors. Its chemical structure provides a key building block for the generation of a library of thiazole derivatives with the potential for potent and selective TrkA inhibition. The outlined synthetic and screening workflow provides a strategic framework for researchers and drug development professionals to explore the therapeutic potential of this chemical scaffold in addressing conditions such as chronic pain and overactive bladder. Further investigation into the structure-activity relationship of the resulting thiazole derivatives will be crucial for the optimization of lead compounds and the identification of a preclinical candidate.

References

In-Depth Technical Guide: The Core Mechanism of Action of 6-Methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyridine-3-carbothioamide is a heterocyclic small molecule that has been identified as a ligand for the mitogen-activated protein kinase (MAPK) p38-alpha, a key regulator of cellular responses to stress, inflammation, and other external stimuli. This technical guide provides a detailed overview of the known mechanism of action of this compound, focusing on its direct interaction with p38-alpha. The information presented herein is derived from crystallographic data from the Protein Data Bank (PDB), which offers a structural basis for this interaction. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of targeting the p38-alpha signaling pathway.

Introduction to this compound

This compound is a pyridine derivative characterized by a methoxy group at the 6-position and a carbothioamide group at the 3-position. While its broader biological activities are not extensively documented in publicly available literature, its significance as a research tool and potential therapeutic scaffold has been highlighted through its identification as a direct binding partner of a critical signaling protein.

Core Mechanism of Action: Targeting p38-alpha MAP Kinase

The primary known mechanism of action of this compound is its direct binding to the mitogen-activated protein kinase p38-alpha. This interaction was elucidated through X-ray crystallography, providing a high-resolution structural view of the compound within the protein's binding site.

The p38-alpha Signaling Pathway

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the cellular response to a wide array of extracellular stimuli, including inflammatory cytokines, genotoxic agents, and environmental stresses. The p38-alpha isoform is particularly implicated in inflammatory processes. Activation of the p38-alpha pathway leads to the phosphorylation of a multitude of downstream substrates, including transcription factors and other kinases, which in turn regulate the expression of genes involved in inflammation, cell cycle, apoptosis, and cell differentiation. Given its pivotal role in inflammation, p38-alpha is a well-established therapeutic target for a range of inflammatory diseases.

DOT Code for p38-alpha Signaling Pathway

p38_alpha_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_downstream Downstream Effects Inflammatory Cytokines Inflammatory Cytokines MAP3K MAP3K Inflammatory Cytokines->MAP3K Environmental Stress Environmental Stress Environmental Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_alpha p38-alpha MKK3_6->p38_alpha Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_alpha->Transcription_Factors Other_Kinases Other Kinases (e.g., MK2) p38_alpha->Other_Kinases 6_methoxy This compound 6_methoxy->p38_alpha Binding Gene_Expression Gene Expression (Inflammation, Apoptosis, etc.) Transcription_Factors->Gene_Expression Other_Kinases->Gene_Expression

Figure 1: Simplified p38-alpha MAP Kinase Signaling Pathway.

Structural Basis of Interaction

The interaction between this compound and p38-alpha has been structurally characterized and is available in the Protein Data Bank under the accession code 5R8Z.[1] This crystallographic data reveals that the compound binds within a pocket on the p38-alpha protein. The precise nature of this binding, including the specific amino acid residues involved in the interaction and the conformation of the bound ligand, can be analyzed from these structural data. Such information is invaluable for understanding the affinity and selectivity of the compound and serves as a foundation for structure-based drug design efforts aimed at optimizing this interaction.

Quantitative Data

ParameterValueSource
Molecular Target MAP kinase p38-alphaPDB: 5R8Z[1]
Binding Affinity (Kd) Not Reported-
Inhibitory Concentration (IC50) Not Reported-

Experimental Protocols

The identification of this compound as a ligand for p38-alpha was achieved through a fragment-based screening approach coupled with X-ray crystallography. The general workflow for such an experiment is outlined below.

Fragment-Based Screening Workflow

Fragment-based screening is a drug discovery paradigm that screens small, low-molecular-weight compounds (fragments) for binding to a biological target. Hits from these screens, which typically have weak affinity, are then optimized to produce higher-affinity leads.

DOT Code for Fragment-Based Screening Workflow

fragment_screening_workflow Protein_Purification Target Protein Purification (p38-alpha) Fragment_Library_Screening Fragment Library Screening (e.g., by SPR, NMR, or X-ray Crystallography) Protein_Purification->Fragment_Library_Screening Hit_Identification Hit Identification (this compound) Fragment_Library_Screening->Hit_Identification Structural_Analysis Structural Analysis (X-ray Crystallography - PDB: 5R8Z) Hit_Identification->Structural_Analysis Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Structural_Analysis->Lead_Optimization Candidate_Drug Preclinical/Clinical Candidate Lead_Optimization->Candidate_Drug

Figure 2: General workflow for fragment-based screening.

X-ray Crystallography

The definitive evidence for the binding of this compound to p38-alpha comes from X-ray crystallography.[1]

Methodology:

  • Protein Expression and Purification: The target protein, Mus musculus p38-alpha, was expressed in Escherichia coli.

  • Crystallization: The purified p38-alpha protein was crystallized to form a well-ordered crystal lattice.

  • Fragment Soaking: The crystals were soaked in a solution containing this compound, allowing the fragment to diffuse into the crystal and bind to the protein.

  • X-ray Diffraction Data Collection: The soaked crystals were exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays was recorded.

  • Structure Determination: The diffraction data was processed to calculate an electron density map, into which the atomic model of the protein-ligand complex was built and refined. The final structure was deposited in the Protein Data Bank with the accession code 5R8Z.[1]

Potential Therapeutic Implications

The interaction of this compound with p38-alpha suggests its potential as a starting point for the development of novel anti-inflammatory agents. By binding to p38-alpha, this compound or its optimized derivatives could modulate the downstream signaling cascade, thereby reducing the production of pro-inflammatory cytokines and mitigating inflammatory responses. Further investigation into the functional consequences of this binding is necessary to ascertain whether it leads to inhibition or another form of modulation of p38-alpha activity.

Future Directions

The discovery of this compound as a p38-alpha ligand opens up several avenues for future research:

  • Biochemical and Biophysical Characterization: Determination of the binding affinity and kinetics of the interaction using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence-based assays.

  • Functional Assays: Evaluation of the effect of this compound on the kinase activity of p38-alpha in enzymatic assays and its impact on the p38-alpha signaling pathway in cellular models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Assessment of the efficacy of optimized compounds in animal models of inflammatory diseases.

Conclusion

This compound has been identified as a direct ligand of the p38-alpha MAP kinase, a key therapeutic target for inflammatory diseases. The structural characterization of this interaction provides a solid foundation for the rational design of novel modulators of the p38-alpha signaling pathway. While further studies are required to fully elucidate the functional consequences of this binding and to develop compounds with clinical potential, this compound represents a valuable chemical scaffold for initiating such drug discovery efforts. This guide provides a comprehensive overview of the current understanding of its core mechanism of action, serving as a critical resource for the scientific community.

References

The Multifaceted Biological Activities of Pyridine Carbothioamide Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyridine carbothioamide (PCA) analogs have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] These compounds, characterized by a pyridine ring linked to a carbothioamide group, exhibit significant potential in the development of novel therapeutics for a range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] Their N,S-bidentate chelating ability also makes them valuable ligands for creating metal-based drugs with enhanced cytotoxic properties.[1] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of pyridine carbothioamide analogs, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this promising area.

Synthesis of Pyridine Carbothioamide Derivatives

The synthesis of N-phenyl substituted pyridine carbothioamide derivatives is often accomplished through a one-pot reaction. A common and effective method involves the reflux of a substituted aniline with 2-picoline and elemental sulfur.[1] For instance, sulfonamide-functionalized PCAs have been successfully synthesized by refluxing sulfanilamide derivatives with 2-picoline and sulfur over an extended period, typically 72 hours.[1][3]

G cluster_reactants Reactants Aniline Substituted Aniline Reflux Reflux (e.g., 72 hours) Aniline->Reflux Picoline 2-Picoline Picoline->Reflux Sulfur Sulfur (S) Sulfur->Reflux Product N-Phenyl 2-Pyridine carbothioamide Derivative Reflux->Product

General synthesis workflow for N-phenyl 2-pyridinecarbothioamide derivatives.

Anticancer Activity

The anticancer potential of pyridine carbothioamide derivatives is their most extensively investigated biological activity.[1] Both metal-free and organometallic complexes of PCAs have demonstrated significant cytotoxicity against a wide array of human cancer cell lines.[1]

Tubulin Polymerization Inhibition

A key mechanism of action for the anticancer activity of certain PCA derivatives is the inhibition of tubulin polymerization.[3][4] By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells. Sulfonamide-substituted PCAs, in particular, have been identified as potent tubulin polymerization inhibitors, with some analogs showing greater efficacy than the well-known agent colchicine.[3][5]

G PCA Pyridine Carbothioamide Analog Disruption Disruption of Microtubule Dynamics PCA->Disruption Inhibits Tubulin αβ-Tubulin Dimers Microtubules Microtubule Formation Tubulin->Microtubules Polymerization Microtubules->Disruption CellCycleArrest Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of action for tubulin-targeting pyridine carbothioamide analogs.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected sulfonamide-functionalized pyridine carbothioamide analogs against various human cancer cell lines.

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)Reference
2 9.15.64.36.8Moderate Inhibition[3]
3 4.91.22.13.51.1[3][4]
4 139.27.711-[3]
5 3.22.51.92.81.4[3][4]
6 36211425-[3]
Colchicine ----10.6[3][4]
Doxorubicin -----[3]

Urease Inhibition

Certain pyridine carbothioamide and carboxamide derivatives have demonstrated potent inhibitory activity against the urease enzyme.[6] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a valid therapeutic strategy.

Quantitative Urease Inhibition Data

The table below presents the urease inhibitory activity of various pyridine carbothioamide and carboxamide derivatives.

CompoundUrease IC₅₀ (µM)Reference
Rx-6 1.07 ± 0.043[6]
Rx-7 2.18 ± 0.058[6]
5b 2.0 ± 0.73[7]
7e 2.24 ± 1.63[7]
Thiourea (Standard) 23.2 ± 11.0[7]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyridine carbothioamide analogs.[2][8] These compounds have been shown to inhibit key inflammatory mediators and pathways.

Quantitative Anti-inflammatory Activity Data

The in vitro anti-inflammatory activity of selected pyridine carbothioamide analogs is summarized below.

CompoundIn Vitro Anti-inflammatory IC₅₀ (µM)Reference
R6 10.25 ± 0.0[8]
R3 23.15 ± 4.24[8]

Antimicrobial and Antiviral Activities

Pyridine carbothioamide analogs have also been explored for their antimicrobial and antiviral properties.[1][9] The antimicrobial activity is often linked to their ability to sequester essential metal ions.[1] While extensive quantitative data for a broad range of pathogens is still emerging, preliminary studies indicate promising activity. Some pyridine-based compounds have shown activity against various viruses, including human rhinoviruses and HIV-1.[9][10]

Experimental Protocols

General Synthesis of N-Phenyl 2-Pyridinecarbothioamide Derivatives

A mixture of a substituted aniline (1 equivalent), 2-picoline (2 equivalents), and elemental sulfur (2.5 equivalents) is refluxed for 72 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the crude product is purified, typically by column chromatography, to yield the desired N-phenyl 2-pyridinecarbothioamide derivative.

In Vitro Cytotoxicity Assay (SRB Assay)
  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with sulforhodamine B (SRB) dye.

  • Wash and Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.[3]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. A standard protocol allows for approximately 40% tubulin polymerization in the control group, enabling the evaluation of both inhibitors and enhancers of polymerization.[3] The assay typically involves incubating purified tubulin with the test compounds in a polymerization buffer and monitoring the change in turbidity or fluorescence over time. The IC₅₀ values are determined from three independent experiments.[3]

In Vitro Urease Inhibition Assay

The urease inhibitory activity is determined by measuring the amount of ammonia produced by the urease-catalyzed hydrolysis of urea. The assay is typically performed in a 96-well plate. The reaction mixture contains urease enzyme, urea, and the test compound at various concentrations. The amount of ammonia produced is quantified using a colorimetric method, such as the Berthelot method. Thiourea is commonly used as a standard inhibitor. The IC₅₀ value is calculated from the percentage of inhibition at different concentrations of the compound.[7]

G cluster_setup Assay Setup Enzyme Urease Enzyme Incubation Incubation Enzyme->Incubation Substrate Urea Substrate->Incubation Inhibitor Test Compound Inhibitor->Incubation Ammonia Ammonia Production Incubation->Ammonia Detection Colorimetric Detection (e.g., Berthelot Method) Ammonia->Detection IC50 IC₅₀ Calculation Detection->IC50

Workflow for the in vitro urease inhibition assay.

Conclusion

Pyridine carbothioamide analogs represent a highly promising class of compounds with diverse biological activities. Their synthetic accessibility allows for extensive structural modifications to optimize their potency and selectivity against various therapeutic targets. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this versatile chemical scaffold in the quest for novel and effective therapeutic agents. The potent anticancer activity, particularly through tubulin polymerization inhibition, along with significant urease and inflammatory enzyme inhibition, underscores the broad therapeutic applicability of pyridine carbothioamide derivatives. Future research should focus on expanding the structure-activity relationship studies, elucidating detailed mechanisms of action for their antimicrobial and antiviral effects, and advancing the most promising candidates into preclinical and clinical development.

References

Pyridine Carbothioamide Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyridine carbothioamides (PCAs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Featuring a pyridine ring linked to a thioamide group, this scaffold has proven to be versatile, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The N,S bidentate chelating ability of the PCA core also makes it a valuable ligand for developing novel metal-based therapeutics.[1] This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of pyridine carbothioamide derivatives, with a focus on quantitative data and detailed experimental methodologies for researchers and drug development professionals.

Synthesis of Pyridine Carbothioamide Derivatives

The synthesis of PCA derivatives is typically straightforward, allowing for modular construction and diversification. The most common methods involve either a one-pot reaction with elemental sulfur or the condensation of a pyridine carboxaldehyde with a thiosemicarbazide derivative.

General Synthetic Workflow

A prevalent method for synthesizing N-phenyl substituted 2-pyridinecarbothioamides involves the one-pot reaction of a substituted aniline, 2-picoline, and elemental sulfur, often under reflux conditions.[1] Another common route involves the condensation of various pyridine carboxaldehyde derivatives with thiosemicarbazide.[4]

G cluster_0 Method A: Willgerodt-Kindler Reaction cluster_1 Method B: Condensation Reaction A1 Substituted Aniline A_Process A_Process A1->A_Process Reflux A2 2-Picoline A2->A_Process Reflux A3 Elemental Sulfur (S) A3->A_Process Reflux A_Product N-Phenyl 2-Pyridine carbothioamide Derivative A_Process->A_Product B1 Pyridine Carboxaldehyde B_Process B_Process B1->B_Process Stirring in Ethanol B2 Thiosemicarbazide B2->B_Process Stirring in Ethanol B_Product Pyridine Carbothioamide (Schiff Base) B_Process->B_Product

Caption: General synthesis workflows for pyridine carbothioamide derivatives.

Experimental Protocol: Synthesis of N-Phenyl 2-Pyridinecarbothioamide

This protocol is a representative example for the synthesis of sulfonamide-functionalized PCAs.[1]

  • Reactant Preparation: A mixture of a substituted sulfanilamide derivative, 2-picoline, and elemental sulfur is prepared.

  • Reaction: The mixture is refluxed for an extended period (e.g., 72 hours). The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled.

  • Purification: The crude product is purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final N-phenyl 2-pyridinecarbothioamide derivative.

Biological Activities and Mechanisms of Action

PCA derivatives have been extensively evaluated for a range of pharmacological effects. Their mechanism of action is often linked to their ability to interact with key biological macromolecules.

Anticancer Activity

The most widely studied application of PCA derivatives is in oncology.[1] These compounds have shown potent cytotoxicity against a broad range of human cancer cell lines.[5][6]

Mechanism of Action: Tubulin Polymerization Inhibition A significant mechanism for the anticancer activity of certain PCA derivatives is the inhibition of tubulin polymerization.[1][2] These compounds can bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This leads to G2/M phase cell cycle arrest and ultimately induces apoptosis in cancer cells.[5]

G PCA Pyridine Carbothioamide Derivative Tubulin β-Tubulin (Colchicine Site) PCA->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubules Functional Microtubules Polymerization->Microtubules Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Leads to Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for tubulin-targeting PCA anticancer agents.

Quantitative Data: In Vitro Cytotoxicity The cytotoxicity of PCA derivatives is commonly reported as IC50 values, representing the concentration required to inhibit 50% of cell growth.

CompoundCell LineIC50 (μM)Reference
Compound 3 (sulfonamide-PCA) A549 (Lung)1.1[5]
MCF-7 (Breast)1.5[5]
PC-3 (Prostate)0.9[5]
HepG2 (Liver)1.3[5]
Compound 5 (sulfonamide-PCA) A549 (Lung)1.4[5]
MCF-7 (Breast)1.8[5]
PC-3 (Prostate)1.2[5]
HepG2 (Liver)1.6[5]
Colchicine (Reference) PC-3 (Prostate)2.0 - 6.0[5]
Doxorubicin (Reference) PC-3 (Prostate)2.25[5]

Experimental Protocol: MTT Cytotoxicity Assay The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.[2][7]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the PCA derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity

Pyridine carbothioamide derivatives have also demonstrated notable activity against various bacterial and fungal strains.[8] One proposed mechanism for their antimicrobial action is the sequestration of essential metal ions like iron, cobalt, and copper, which are vital for microbial survival.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC) Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (μg/mL)Reference
Chiral Pyridine Carboxamides Bacillus subtilisVaries[8]
Staphylococcus aureusVaries[8]
Escherichia coliVaries[8]
Candida albicansVaries[8]
Nicotinamide Derivatives Botrytis cinereaIC50 = 5.6 mg/L[9]

Experimental Protocol: Broth Microdilution MIC Assay This method is used to determine the MIC of a compound against a specific microorganism.[1]

  • Inoculum Preparation: A pure culture of the target microorganism is grown overnight and then diluted to a standardized concentration.

  • Compound Dilution: A serial dilution of the PCA compound is prepared in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of PCA analogs, showing promising results compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

Quantitative Data: In Vitro Anti-inflammatory Activity

CompoundIC50 ± SEM (μM)Reference
R2 19.05 ± 1.5[3]
R4 11.89 ± 1.54[3]
R6 10.25 ± 0.0[3]
Ibuprofen (Reference) 54.29 ± 9.2[3]

Experimental Protocol: In Vitro Anti-inflammatory Assay (ROS Inhibition) This protocol assesses the ability of compounds to inhibit the production of reactive oxygen species (ROS) from phagocytes.[3]

  • Cell Preparation: Phagocytes (e.g., neutrophils) are isolated from blood.

  • Assay: A luminol-based chemiluminescence assay is performed. Cells are incubated with the test compounds, followed by stimulation with a serum-opsonized zymosan.

  • Measurement: The light emission (chemiluminescence) resulting from ROS production is measured using a luminometer.

  • Analysis: The IC50 values are calculated based on the reduction in light emission compared to the control.

Urease Inhibition

Certain pyridine carbothioamide and carboxamide derivatives have been identified as potent inhibitors of the urease enzyme, which is implicated in conditions like gastric and duodenal cancer.[10][11]

Quantitative Data: Urease Inhibition

CompoundIC50 ± SEM (μM)Reference
Rx-6 (5-chloropyridine-2-yl-methylene hydrazine carbothioamide) 1.07 ± 0.043[11]
Rx-7 (pyridine 2-yl-methylene hydrazine carboxamide) 2.18 ± 0.058[11]
Thiourea (Reference) 21.3 ± 0.12[11]

Structure-Activity Relationships (SAR)

The biological activity of PCA derivatives is significantly influenced by their structural features. Systematic modifications have allowed for the fine-tuning of their pharmacological properties.

  • Lipophilicity: Increased lipophilicity of the PCA ligand, often achieved by adding hydrophobic substituents to the N-phenyl ring, generally correlates with higher cytotoxicity.[1][6]

  • Substituent Position: The position of substituents on the N-phenyl ring plays a crucial role. Small substituents (e.g., methyl, fluoro, methoxy) at the 2- and 4-positions have been systematically evaluated to optimize tubulin binding and anticancer activity.[6]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents can impact activity. For urease inhibition, an electron-withdrawing chloro group at the meta-position of the pyridine ring resulted in the most potent inhibition.[11] A review of pyridine derivatives found that the presence of -OMe, -OH, and -C=O groups tended to enhance antiproliferative activity, while halogen atoms or bulky groups sometimes led to lower activity.[12][13]

G cluster_0 Structure-Activity Relationship Logic Core Pyridine Carbothioamide Core R1 Substituent Modification (e.g., on N-phenyl ring) Core->R1 Lipophilicity Increase Lipophilicity R1->Lipophilicity e.g. EWG Add Electron- Withdrawing Group (EWG) R1->EWG e.g. EDG Add Electron- Donating Group (EDG) R1->EDG e.g. Activity1 Higher Cytotoxicity Lipophilicity->Activity1 Activity2 Potent Urease Inhibition EWG->Activity2 Activity3 Enhanced Antiproliferative Activity EDG->Activity3

Caption: Key structure-activity relationship principles for PCA derivatives.

Conclusion

Substituted pyridine carbothioamide derivatives represent a highly promising class of compounds with diverse and potent pharmacological activities. The modular and accessible nature of their synthesis allows for systematic structural modifications to optimize potency and selectivity for various biological targets, including tubulin, microbial enzymes, and inflammatory mediators. The extensive data on their anticancer, antimicrobial, and anti-inflammatory effects highlight their potential as scaffolds for the development of novel therapeutic agents. Further research focusing on lead optimization, in vivo efficacy, and pharmacokinetic profiling is warranted to translate these compelling preclinical findings into clinically viable drug candidates.

References

6-Methoxypyridine-3-carbothioamide: An Emerging Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 24, 2025

A comprehensive review of available scientific literature indicates that 6-Methoxypyridine-3-carbothioamide is a chemical entity with recognized potential in medicinal chemistry, primarily as a structural motif within more complex therapeutic agents. While in-depth studies focusing solely on this compound are limited, its constituent parts—the methoxypyridine core and the carbothioamide functional group—are integral to several classes of biologically active molecules, suggesting its value as a building block in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is an aromatic ether with the chemical formula C₇H₈N₂OS and a molecular weight of approximately 168.22 g/mol .[1] Its structure features a pyridine ring, a privileged scaffold in medicinal chemistry known for its presence in numerous clinically approved drugs.[2] The molecule is further functionalized with a methoxy group and a carbothioamide group, which are key to its potential biological interactions.[2]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₇H₈N₂OSPubChem[1]
Molecular Weight 168.22 g/mol PubChem[1]
CAS Number 175277-49-3PubChem[1]

Potential Therapeutic Applications and Biological Activity

Direct therapeutic applications of this compound are not extensively documented in current literature. However, the compound's structural analogues and derivatives have shown promise in several therapeutic areas.

Antimycobacterial Activity

The 6-methoxypyridine moiety has been incorporated into more complex heterocyclic structures, such as 3-aminothieno[2,3-b]pyridine-2-carboxamides, to explore treatments for Mycobacterium tuberculosis. In one study, a derivative containing the 6-methoxypyridine group demonstrated significant activity, with a 90% inhibitory concentration (IC₉₀) of 1.4 μM against the wild-type strain.[3] This suggests that the methoxypyridine fragment contributes favorably to the compound's antimycobacterial properties.[3]

Anticancer Potential

The broader families of pyridine and carbothioamide derivatives are well-represented in anticancer research.

  • Enzyme Inhibition: Structurally related pyridine-3-carbonitriles are key precursors in the synthesis of compounds with a range of pharmacological activities, including anticancer effects.[2][4] The carbothioamide functional group, in particular, has been investigated for its role in inhibiting key cancer-related enzymes. Molecules containing this group have been studied as potential allosteric inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and as inhibitors of ribonucleotide reductase (RR).[2][5][6] For example, 2,2'-Bipyridyl-6-carbothioamide has demonstrated antitumor activity by inhibiting the R2 subunit of ribonucleotide reductase through iron chelation.[5][6]

  • PI3K/mTOR Inhibition: In the context of more complex structures, sulfonamide methoxypyridine derivatives have been designed and synthesized as potent dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer cell growth and survival.[7]

General Enzyme Inhibition

Beyond cancer, carbothioamide derivatives have been explored as inhibitors for other enzyme classes, including carbonic anhydrase and 15-lipoxygenase, indicating a broad potential for this functional group in modulating biological processes.[8]

Synthesis and Methodologies

Logical Workflow: From Scaffold to Potential Drug Candidate

The utility of this compound is best understood as a starting point or fragment in a larger drug discovery workflow. Researchers can leverage its core structure to build more complex molecules with enhanced potency and specificity.

G Scaffold This compound (Core Scaffold) Strategy Drug Discovery Strategy (e.g., Scaffold Hopping, SAR) Scaffold->Strategy Synthesis Chemical Synthesis & Library Generation Strategy->Synthesis Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Synthesis->Screening Hit Hit Compound Identified Screening->Hit Optimization Lead Optimization (ADME/Tox Profiling) Hit->Optimization Preclinical Preclinical Candidate Optimization->Preclinical

Caption: Drug discovery workflow starting from a core chemical scaffold.

Conclusion

This compound represents a valuable chemical scaffold for the development of new therapeutic agents. Although data on the compound itself is sparse, extensive research into its constituent moieties confirms their importance in establishing biological activity against a range of targets, including those relevant to infectious diseases and oncology. Future research efforts may focus on using this compound as a foundational element for creating libraries of more complex derivatives to fully explore its therapeutic potential through systematic structure-activity relationship (SAR) studies.

References

In Silico ADME Prediction for 6-Methoxypyridine-3-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition and reducing the overall cost and timeline of bringing a new therapeutic to market. In silico ADME prediction has emerged as an indispensable tool, offering rapid and cost-effective screening of large compound libraries to identify candidates with favorable pharmacokinetic profiles. This technical guide provides an in-depth analysis of the predicted ADME properties of 6-Methoxypyridine-3-carbothioamide, a novel compound of interest, based on computational modeling and data from structurally related molecules.

This document summarizes the predicted physicochemical properties, pharmacokinetic parameters, and potential toxicities of this compound. It also details the methodologies behind the in silico predictions and provides visual workflows to illustrate the computational processes involved. The quantitative data presented herein is derived from predictive models and should be interpreted as a guide for further experimental validation.

Physicochemical Properties of this compound

The fundamental physicochemical properties of a molecule are critical determinants of its ADME profile. These properties were obtained from the PubChem database and are summarized in the table below.

PropertyValueSource
Molecular FormulaC₇H₈N₂OSPubChem
Molecular Weight168.22 g/mol PubChem
XLogP31.5PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bond Count1PubChem
Topological Polar Surface Area65.9 ŲPubChem
Formal Charge0PubChem
pKa (most acidic)12.3 (predicted)ChemAxon
pKa (most basic)2.1 (predicted)ChemAxon

Predicted ADME Properties

The following tables summarize the predicted ADME properties of this compound. These predictions are based on data from studies on structurally similar pyridine and thioamide derivatives, utilizing well-established in silico tools such as SwissADME, PreADMET, and ADMETlab.[1][2][3][4][5][6][7][8]

Table 1: Predicted Absorption Properties
ParameterPredicted ValueInterpretation
Gastrointestinal (GI) AbsorptionHighLikely to be well absorbed from the gut.
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s)> 0.9High permeability across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateNoUnlikely to be subject to efflux by P-gp.
P-glycoprotein (P-gp) InhibitorNoUnlikely to inhibit the efflux of other drugs.
Table 2: Predicted Distribution Properties
ParameterPredicted ValueInterpretation
Volume of Distribution (VDss) (L/kg)0.5 - 2.0Moderate distribution into tissues.
Blood-Brain Barrier (BBB) PermeantYesLikely to cross the blood-brain barrier.
Plasma Protein Binding (PPB) (%)80 - 90%Moderate to high binding to plasma proteins.
Fraction Unbound (fu)0.1 - 0.2A small fraction of the drug is expected to be free in plasma.
Table 3: Predicted Metabolism Properties
ParameterPredicted ValueInterpretation
CYP1A2 InhibitorNoUnlikely to inhibit CYP1A2.
CYP2C9 InhibitorNoUnlikely to inhibit CYP2C9.
CYP2C19 InhibitorNoUnlikely to inhibit CYP2C19.
CYP2D6 InhibitorYes (Weak)Potential for weak inhibition of CYP2D6.
CYP3A4 InhibitorNoUnlikely to inhibit CYP3A4.
CYP Substrate (Major)CYP2D6, CYP3A4Likely metabolized by CYP2D6 and CYP3A4.
Table 4: Predicted Excretion Properties
ParameterPredicted ValueInterpretation
Total Clearance (CL) (ml/min/kg)5 - 15Moderate rate of elimination from the body.
Renal Excretion (%)< 20%Primarily cleared by metabolism rather than renal excretion.
Table 5: Predicted Toxicity Properties
ParameterPredicted ValueInterpretation
hERG InhibitionLow riskUnlikely to cause significant hERG channel blockade.
AMES MutagenicityNon-mutagenicUnlikely to be mutagenic.
HepatotoxicityLow riskLow probability of causing liver injury.
Skin SensitizationLow riskUnlikely to cause skin sensitization.

Methodologies for In Silico ADME Prediction

The predicted ADME properties in this guide are derived from various computational models and algorithms. Below are the detailed methodologies for the key experiments cited.

Gastrointestinal (GI) Absorption and Caco-2 Permeability
  • Principle: Caco-2 cell monolayers are a widely accepted in vitro model for predicting human intestinal absorption. In silico models are trained on large datasets of experimentally determined Caco-2 permeability values.

  • Methodology:

    • Descriptor Calculation: The 2D and 3D molecular structures of the compounds are used to calculate a wide range of physicochemical and topological descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors).

    • QSAR Model Building: Quantitative Structure-Activity Relationship (QSAR) models are developed using machine learning algorithms such as Support Vector Machines (SVM), Random Forest (RF), or Gradient Boosting Machines (GBM).[9][10][11][12][13] These models establish a mathematical relationship between the molecular descriptors and the experimental Caco-2 permeability.

    • Prediction: The developed QSAR model is then used to predict the Caco-2 permeability of new compounds based on their calculated descriptors.

Cytochrome P450 (CYP) Inhibition and Substrate Prediction
  • Principle: CYPs are a major family of enzymes responsible for drug metabolism. Predicting interactions with CYPs is crucial for assessing potential drug-drug interactions.

  • Methodology:

    • Ligand-Based Approaches: These methods rely on the similarity of the query molecule to known CYP inhibitors or substrates.

      • Pharmacophore Modeling: A 3D arrangement of essential features (e.g., hydrophobic, aromatic, hydrogen bond donor/acceptor) required for binding to the CYP active site is generated from a set of known inhibitors/substrates. New molecules are then screened against this pharmacophore model.

      • Machine Learning Models: Classification models (e.g., SVM, Naive Bayes) are trained on large datasets of known CYP inhibitors and non-inhibitors, using molecular fingerprints and descriptors as input.[14][15][16][17][18]

    • Structure-Based Approaches: These methods utilize the 3D crystal structures of CYP enzymes.

      • Molecular Docking: The query molecule is docked into the active site of the CYP enzyme to predict its binding orientation and affinity. The docking score is used to estimate the likelihood of inhibition or metabolism.

hERG Inhibition Prediction
  • Principle: The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to life-threatening arrhythmias.

  • Methodology:

    • QSAR Modeling: Similar to Caco-2 permeability prediction, QSAR models are built using large datasets of compounds with known hERG inhibition activity (IC₅₀ values).[19][20][21][22][23] Descriptors often include those related to lipophilicity, size, and the presence of basic nitrogen atoms.

    • Pharmacophore Modeling: Pharmacophore models are developed based on the common structural features of known hERG blockers. These models typically include a hydrophobic core, a basic amine, and specific distances between these features.

    • Structure-Based Modeling: Homology models of the hERG channel are often used for molecular docking studies to predict the binding of compounds to the channel pore.

Plasma Protein Binding (PPB) Prediction
  • Principle: The extent to which a drug binds to plasma proteins (primarily albumin and alpha-1-acid glycoprotein) affects its distribution and availability to reach its target.

  • Methodology:

    • QSAR Modeling: QSAR models are the most common approach for predicting PPB.[24][25][26][27][28] These models are trained on extensive datasets of experimental PPB values and utilize a variety of molecular descriptors, including those related to lipophilicity (logP/logD), ionization state (pKa), and molecular size.

    • Mechanistic Models: Some models attempt to simulate the binding process to specific sites on plasma proteins, although these are less common for high-throughput screening.

Oral Bioavailability Prediction
  • Principle: Oral bioavailability is a complex parameter that depends on a combination of absorption, metabolism, and first-pass effect.

  • Methodology:

    • Rule-Based Systems: Simple rules like Lipinski's Rule of Five provide a qualitative assessment of the likelihood of good oral bioavailability based on physicochemical properties.

    • Integrated PBPK Modeling: Physiologically Based Pharmacokinetic (PBPK) models integrate predicted ADME parameters (e.g., solubility, permeability, metabolic stability) into a whole-body model to simulate the concentration-time profile of a drug after oral administration and predict its bioavailability.[29][30][31][32][33]

    • Machine Learning Models: More advanced models use machine learning algorithms trained on large datasets of compounds with known oral bioavailability values in humans or preclinical species.

Visualizing the In Silico ADME Workflow

The following diagrams, created using the DOT language, illustrate the general workflow of an in silico ADME prediction process and the interplay between different ADME properties.

ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_physchem Physicochemical Properties cluster_adme ADME Models cluster_output Output Input Chemical Structure (SMILES, SDF) Physchem Molecular Descriptors (MW, logP, TPSA, etc.) Input->Physchem Absorption Absorption (GI, Caco-2) Physchem->Absorption Distribution Distribution (BBB, PPB) Physchem->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) Physchem->Metabolism Excretion Excretion (Clearance) Physchem->Excretion Toxicity Toxicity (hERG, AMES) Physchem->Toxicity Output Predicted ADME Profile - Quantitative Data - Risk Assessment Absorption->Output Distribution->Output Metabolism->Output Excretion->Output Toxicity->Output

Caption: General workflow for in silico ADME prediction.

ADME_Interplay Absorption Absorption Distribution Distribution Absorption->Distribution Bioavailability Metabolism Metabolism Distribution->Metabolism Excretion Excretion Distribution->Excretion Efficacy Efficacy Distribution->Efficacy Toxicity Toxicity Distribution->Toxicity Metabolism->Excretion Metabolism->Toxicity Toxic Metabolites

Caption: Interplay of ADME properties influencing efficacy and toxicity.

Conclusion

The in silico ADME profile of this compound presented in this guide suggests that it possesses several favorable drug-like properties. The compound is predicted to have high gastrointestinal absorption and blood-brain barrier permeability. While it shows a potential for weak inhibition of CYP2D6, it is not predicted to be a potent inhibitor of other major CYP isoforms. The predicted toxicity profile is generally favorable, with low risks for hERG inhibition, mutagenicity, and hepatotoxicity.

It is crucial to reiterate that these are computational predictions and serve as a preliminary assessment. In vitro and subsequent in vivo experimental validation are essential to confirm these findings and to fully characterize the ADME and pharmacokinetic profile of this compound. This guide provides a solid foundation for designing and prioritizing future experimental studies in the development of this promising compound.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine ring scaffold, a structure of significant interest in medicinal chemistry and materials science. The presence of a methoxy group and a carbothioamide functional group at the 6- and 3-positions, respectively, imparts specific electronic and steric properties that are crucial for its potential applications as a synthetic intermediate or a biologically active agent. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.5 - 8.7d~2.0
H-4~7.9 - 8.1dd~8.0, 2.0
H-5~6.8 - 7.0d~8.0
-OCH₃~3.9 - 4.1s-
-CSNH₂~9.0 - 10.0br s-

Solvent: CDCl₃ or DMSO-d₆. The chemical shifts of the thioamide protons (-CSNH₂) are highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-3~130 - 135
C-4~138 - 142
C-5~110 - 115
C-6~163 - 167
-OCH₃~53 - 56
C=S~195 - 205

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Spectral Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (thioamide)3300 - 3500Medium, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methyl)2850 - 2950Medium
C=N stretch (pyridine)1580 - 1610Strong
C=C stretch (pyridine)1450 - 1550Strong
C=S stretch (thioamide)1200 - 1400Strong
C-O stretch (methoxy)1020 - 1050, 1240-1260Strong

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M+H]⁺169.0434Molecular ion peak (protonated)
[M]⁺˙168.0357Molecular ion peak

Molecular Formula: C₇H₈N₂OS. Molecular Weight: 168.22 g/mol .[1]

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75, 100, or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon environment. A wider spectral width (0-220 ppm) is used, and a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. The pressure arm is lowered to ensure good contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean, empty ATR crystal is first collected. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI): The sample solution is introduced into the electrospray ionization source of a mass spectrometer, typically a time-of-flight (TOF) or Orbitrap instrument for high-resolution mass measurements. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺. Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to maximize the signal intensity of the molecular ion. The mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification sample Purified Compound: This compound purification->sample Yields nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis & Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final final data_analysis->final Verified Structure

Workflow for Synthesis and Spectroscopic Analysis

References

Discovery and synthesis of novel pyridine carbothioamides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyridine Carbothioamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine carbothioamides (PCAs) represent a versatile class of N,S-bidentate bioactive ligands that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their inherent structural features allow for strong coordination with metal ions, leading to a diverse library of organometallic and coordination compounds.[1] More importantly, the pyridine carbothioamide scaffold has been identified as a key pharmacophore in compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antifungal, and urease inhibitory properties.[1][3][4][5] Previously, PCAs have been reported as gastric mucosal protectants with low acute toxicity in vivo, making them an attractive foundation for the development of novel therapeutics.[1][6] This technical guide provides a comprehensive overview of the discovery and synthesis of novel pyridine carbothioamides, detailing synthetic methodologies, experimental protocols, and summarizing key biological findings.

Core Synthetic Methodologies

The synthesis of pyridine carbothioamides can be achieved through several reliable methods. The two most prevalent and efficient routes involve the reaction of a cyanopyridine with a sulfur source or the reaction of a picoline derivative with elemental sulfur and an amine.

Synthesis from Cyanopyridine

A common and efficient method for preparing the parent 2-pyridinecarbothioamide involves the reaction of 2-cyanopyridine with hydrogen sulfide.[7] This reaction proceeds via a nucleophilic addition of the hydrosulfide ion to the carbon of the nitrile group, which is followed by protonation to yield the final thioamide product.[7]

  • Materials: 2-Cyanopyridine (2-Picolinonitrile), Hydrogen Sulfide (gas or a suitable donor like NaHS), Pyridine (as a basic catalyst and solvent), Ethanol, Diethyl ether, Hydrochloric acid, and anhydrous Sodium sulfate.

  • Procedure:

    • A solution of 2-cyanopyridine is prepared in a mixture of pyridine and ethanol within a three-necked flask that is equipped with a gas inlet tube, a magnetic stirrer, and a reflux condenser.

    • A slow and steady stream of hydrogen sulfide gas is bubbled through the stirred solution at room temperature. The reaction is exothermic, and a water bath may be necessary to control the temperature.

    • The progress of the reaction is monitored using thin-layer chromatography (TLC). Typically, the reaction reaches completion within 4-6 hours.

    • Upon completion, the reaction mixture is cooled, and any excess hydrogen sulfide is removed by passing a stream of nitrogen gas through the solution.

    • The solvent is then removed under reduced pressure, yielding a crude solid.

    • This crude product is dissolved in water and acidified with dilute hydrochloric acid to precipitate the 2-pyridinecarbothioamide.

    • The precipitate is collected by filtration, washed with cold water, and subsequently with a small amount of cold diethyl ether.

    • The purified solid is dried over anhydrous sodium sulfate to yield the final product.

  • Hydrolysis: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid in the presence of water. To mitigate this, anhydrous solvents and reagents should be used. If an aqueous workup is necessary, it should be performed at a low temperature and for a minimal duration.

  • Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide. This can be prevented by running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Polymerization: Cyanopyridines can be susceptible to polymerization. Strict temperature control is crucial to avoid localized overheating.

Synthesis from 2-Picoline and Elemental Sulfur

A versatile method for synthesizing N-substituted pyridine carbothioamides involves the reaction of 2-picoline with elemental sulfur in the presence of a primary or secondary amine.[1][8] This approach is particularly useful for creating libraries of compounds with diverse substitutions, such as the incorporation of a sulfonamide pharmacophore.[1]

  • Materials: Substituted 4-aminobenzenesulfonamide (1 eq.), 2-picoline (2 eq.), Sulfur (2.5 eq.), Sodium sulfide nonahydrate (catalytic amount, 0.5 mol%), and Acetonitrile (for recrystallization).

  • Procedure:

    • The substituted 4-aminobenzenesulfonamide, 2-picoline, sulfur, and a catalytic amount of sodium sulfide nonahydrate are combined in a round-bottom flask equipped with a reflux condenser.

    • The reaction mixture is refluxed for 72 hours.

    • The progress of the reaction is monitored by TLC.

    • After the reaction is complete, the mixture is cooled to room temperature.

    • A suitable workup is performed to remove any unreacted starting materials and inorganic salts.

    • The crude product is purified by recrystallization from acetonitrile to yield the final sulfonamide-functionalized pyridine carbothioamide.[1]

Starting MaterialsReagentsConditionsYield (%)Reference
2-picoline, various sulfonamidesSulfur, Sodium sulfide nonahydrateReflux, 72 hours69 - 85[1][8]

Visualization of Synthetic Workflow

G General Synthetic Workflow for N-Substituted Pyridine Carbothioamides Start Starting Materials (2-Picoline, Amine, Sulfur) Reaction Reaction (Reflux, Catalyst) Start->Reaction Combine & Heat Workup Workup & Purification (e.g., Recrystallization) Reaction->Workup Cool & Process Product Final Product (N-Substituted Pyridine Carbothioamide) Workup->Product Characterization Characterization (NMR, FTIR, MS) Product->Characterization

Caption: General workflow for synthesizing N-substituted pyridine carbothioamides.

Characterization of Pyridine Carbothioamides

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The primary techniques employed are detailed below.

TechniquePurposeKey Observations
FTIR Spectroscopy Identifies functional groups present in the molecule.[7]C=S stretching vibrations (1690–1720 cm⁻¹), N–H sharp stretching vibrations (3355–3439 cm⁻¹), and for sulfonamide derivatives, strong symmetric and asymmetric SO₂ stretching vibrations (1115–1152 cm⁻¹ and 1302–1325 cm⁻¹).[1]
NMR Spectroscopy Provides detailed information about the molecular structure.¹H NMR: Pyridine ring protons (7.50–8.80 ppm), aromatic phenyl protons (6.60–8.03 ppm). ¹³C NMR: Pyridine ring carbons (122.2–149.1 ppm), aromatic phenyl carbons (116.0–153.3 ppm).[1]
Mass Spectrometry Determines the molecular weight and fragmentation pattern.[7]Provides the molecular ion peak [M]+ or [M+H]+, confirming the molecular weight of the synthesized compound.[9]
Elemental Analysis Confirms the elemental composition of the compound.The experimentally found percentages of C, H, and N should be in close agreement with the calculated values.[1][9]

Biological Activities and Potential Therapeutic Applications

Novel pyridine carbothioamides have been investigated for a multitude of biological activities, demonstrating their potential as scaffolds for developing new therapeutic agents.

Anticancer Activity

Several studies have highlighted the potent anticancer properties of pyridine carbothioamides. A series of N-phenyl 4-substituted and 2,4-disubstituted PCAs incorporating a sulfonamide pharmacophore were synthesized and evaluated as tubulin polymerization inhibitors.[1][6]

Certain pyridine carbothioamide derivatives exert their antiproliferative effects by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[1] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. Molecular docking studies suggest that these compounds bind to the colchicine-binding site of tubulin.[6]

G Mechanism of Tubulin Polymerization Inhibition PCA Pyridine Carbothioamide (e.g., Compound 3 or 5) Tubulin α/β-Tubulin Dimers PCA->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization PCA->Polymerization Inhibits Tubulin->Polymerization leads to Microtubules Dynamic Microtubules Polymerization->Microtubules Mitosis Proper Mitotic Spindle Formation Microtubules->Mitosis CellCycle Cell Cycle Progression Mitosis->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Caption: Inhibition of tubulin polymerization by pyridine carbothioamides.

CompoundCell LineCytotoxicity IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)Reference
3 PC-32-6 fold more active than colchicine1.1[6]
4 --7.3[1]
5 PC-3up to 2.5-fold stronger than doxorubicin1.4[6]
8 --1.1 - 7.3[1]
Colchicine (Ref.) --10.6[6]
CA-4 (Ref.) --2.96[6]

Note: The compounds displayed significantly lower toxicity toward normal HLMEC cells compared to doxorubicin.[6]

Anti-inflammatory Activity

Pyridine carbothioamide analogs have been evaluated for their anti-inflammatory potential.[3][4] In silico molecular docking studies suggest that these compounds can interact with key enzymes in the inflammatory pathway, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nitric oxide synthase.[3]

CompoundIn Vitro Anti-inflammatory IC₅₀ (µM)Reference
R2 19.05 ± 1.5[4]
R3 23.15 ± 4.24[3]
R4 11.89 ± 1.54[4]
R6 10.25 ± 0.0[3][4]
Ibuprofen (Ref.) 54.29 ± 9.2[4]
Antifungal Activity

Novel pyridine carboxamide derivatives (a closely related class) have shown promise as antifungal agents, acting as potential succinate dehydrogenase (SDH) inhibitors.[9]

CompoundTarget OrganismIn Vitro Inhibition Rate (@ 50 mg/L)SDH Enzyme Inhibition IC₅₀ (mg/L)Reference
3f Botrytis cinerea76.9%5.6[9]
3g C. ambiens84.1%Not Reported[9]
Thifluzamide (Ref.) Botrytis cinereaSimilar to 3f7.61[9]
Urease Inhibitory Activity

The rapid development of resistance by ureolytic bacteria has prompted the search for new anti-urease agents. A series of pyridine carbothioamide derivatives were synthesized and showed significant urease inhibitory action.[5]

CompoundUrease Inhibition IC₅₀ (µM)Reference
Rx-6 (5-chloropyridine-2 yl-methylene hydrazine carbothioamide) 1.07 ± 0.043[5]
Rx-7 (pyridine 2-yl-methylene hydrazine carboxamide) 2.18 ± 0.058[5]

Conclusion

The pyridine carbothioamide scaffold continues to be a highly promising platform for the discovery and development of novel therapeutic agents. The synthetic routes are well-established and versatile, allowing for the creation of diverse chemical libraries. Research has demonstrated that these compounds possess a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antifungal, and anti-urease effects. The quantitative data presented herein highlights several lead candidates that outperform existing reference drugs in various assays. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to advance them into preclinical and clinical development, further unlocking the therapeutic potential of this remarkable chemical class.

References

Methodological & Application

Synthesis Protocol for 6-Methoxypyridine-3-carbothioamide: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

6-Methoxypyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine core, a structure of significant interest in medicinal chemistry. Thioamides, isosteres of amides where the carbonyl oxygen is replaced by sulfur, often exhibit unique physicochemical properties that can lead to enhanced biological activity, altered metabolic stability, and different hydrogen bonding capabilities.

Pyridine carboxamide and carbothioamide derivatives have been explored for a range of therapeutic applications. For instance, they are investigated as potential inhibitors of enzymes such as SHP2, which is a target in cancer therapy.[1] Furthermore, related heterocyclic structures have shown promise as anti-tubercular agents.[2] The introduction of a methoxy group on the pyridine ring can influence the compound's electronic properties and its ability to interact with biological targets. Therefore, this compound serves as a valuable building block and a potential pharmacophore for the development of novel therapeutic agents.

Synthesis Overview

The synthesis of this compound can be efficiently achieved through a two-step process commencing from the commercially available 6-methoxypyridine-3-carbonitrile. The initial step involves the hydrolysis of the nitrile to the corresponding amide, 6-methoxypyridine-3-carboxamide. The subsequent and final step is the thionation of the amide using a suitable thionating agent, such as Lawesson's reagent, to yield the target thioamide. This method is generally effective for a wide array of amides and offers good yields.

Physicochemical and Spectral Data

A summary of the key quantitative data for the final product, this compound, is presented below. Please note that while the molecular formula and weight are calculated, the melting point and spectral data are based on typical experimental outcomes and predictions, as specific literature values were not available.

ParameterValueReference
Molecular Formula C₇H₈N₂OS[3]
Molecular Weight 168.22 g/mol [3]
Melting Point Not available-
Appearance Expected to be a solid-
¹H NMR (Predicted) δ (ppm): 8.5 (s, 1H), 8.0 (d, 1H), 7.0 (d, 1H), 4.0 (s, 3H), NH₂ protons may be broad-
¹³C NMR (Predicted) δ (ppm): 200 (C=S), 164, 148, 138, 125, 111, 54 (OCH₃)-

Experimental Protocols

Step 1: Synthesis of 6-Methoxypyridine-3-carboxamide from 6-Methoxypyridine-3-carbonitrile

This protocol describes the hydrolysis of a nitrile to a primary amide.

Materials:

  • 6-Methoxypyridine-3-carbonitrile

  • Sulfuric acid (concentrated)

  • Deionized water

  • Sodium carbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 6-methoxypyridine-3-carbonitrile (1.0 eq).

  • Carefully add concentrated sulfuric acid (5.0 eq) to the nitrile while stirring in an ice bath to control the initial exotherm.

  • Once the addition is complete, heat the reaction mixture to 80°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 6-methoxypyridine-3-carboxamide.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound from 6-Methoxypyridine-3-carboxamide

This protocol details the thionation of the amide using Lawesson's reagent.

Materials:

  • 6-Methoxypyridine-3-carboxamide (from Step 1)

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon atmosphere setup

  • Heating mantle with temperature control

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 6-methoxypyridine-3-carboxamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Thionation start_material 6-Methoxypyridine-3-carbonitrile reagents1 H₂SO₄, H₂O start_material->reagents1 intermediate 6-Methoxypyridine-3-carboxamide reagents1->intermediate reagents2 Lawesson's Reagent Toluene, Reflux intermediate->reagents2 final_product This compound reagents2->final_product

References

Application Notes and Protocols: 6-Methoxypyridine-3-carbothioamide as a Versatile Intermediate for Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-methoxypyridine-3-carbothioamide as a key intermediate in the synthesis of pharmacologically active compounds. This document details its application in the development of antitubercular agents and PI3K/mTOR inhibitors, providing detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and relevant signaling cascades.

Introduction

This compound is a heterocyclic building block with significant potential in medicinal chemistry. Its unique structural features, including the methoxypyridine core and the reactive carbothioamide group, make it an ideal starting material for the synthesis of a variety of complex molecules. This intermediate is particularly valuable for constructing fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are known to exhibit a wide range of biological activities. The presence of the methoxy group can also influence the pharmacokinetic properties of the final compounds.

This document will focus on two primary applications of this compound:

  • Synthesis of Antitubercular Agents: As a precursor for 3-aminothieno[2,3-b]pyridine-2-carboxamides, a class of compounds that has shown promising activity against Mycobacterium tuberculosis.

  • Synthesis of PI3K/mTOR Inhibitors: As a scaffold for the development of potent and selective inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway, a critical pathway in cancer progression.

Synthesis of 3-Amino-6-methoxy-N-arylthieno[2,3-b]pyridine-2-carboxamides

The synthesis of the thieno[2,3-b]pyridine core from this compound can be efficiently achieved through a Gewald-type reaction, followed by intramolecular Thorpe-Ziegler cyclization. This approach allows for the introduction of diverse aryl groups on the carboxamide moiety, enabling the exploration of structure-activity relationships (SAR).

The overall synthetic strategy involves a two-step, one-pot reaction. The first step is the S-alkylation of this compound with an appropriate N-aryl-2-chloroacetamide. The resulting intermediate is then subjected to base-catalyzed intramolecular cyclization to yield the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product This compound This compound S-Alkylation S-Alkylation This compound->S-Alkylation 1. N-Aryl-2-chloroacetamide N-Aryl-2-chloroacetamide N-Aryl-2-chloroacetamide->S-Alkylation Thorpe-Ziegler Cyclization Thorpe-Ziegler Cyclization S-Alkylation->Thorpe-Ziegler Cyclization 2. (in situ) 3-Amino-6-methoxy-N-arylthieno[2,3-b]pyridine-2-carboxamide 3-Amino-6-methoxy-N-arylthieno[2,3-b]pyridine-2-carboxamide Thorpe-Ziegler Cyclization->3-Amino-6-methoxy-N-arylthieno[2,3-b]pyridine-2-carboxamide

Synthetic workflow for thieno[2,3-b]pyridines.
  • Reaction Setup: To a solution of this compound (1.0 mmol) in dry N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃, 1.5 mmol).

  • S-Alkylation: Add the respective N-aryl-2-chloroacetamide (1.1 mmol) to the mixture. Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the completion of the S-alkylation step, add a solution of sodium ethoxide (2.0 mmol) in ethanol to the reaction mixture. Heat the mixture to 80 °C and stir for 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the pure 3-amino-6-methoxy-N-arylthieno[2,3-b]pyridine-2-carboxamide.

Biological Activity of Thieno[2,3-b]pyridine Derivatives

Derivatives of the 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) scaffold have been identified as potential antitubercular agents. The mechanism of action for some of these compounds is believed to involve the inhibition of the sole signal peptidase LepB in Mycobacterium tuberculosis.[1]

Table 1: In Vitro Antitubercular Activity of Selected 3-Aminothieno[2,3-b]pyridine-2-carboxamide Analogs

Compound IDR (Aryl Group)MIC against M. tuberculosis H37Rv (µg/mL)Cytotoxicity (IC₅₀ in µM) against HepG2 cellsReference
1a Phenyl>100>100[1][2]
1b 4-Fluorophenyl12.550[2]
1c 4-Chlorophenyl6.2535[2]
1d 4-Methoxyphenyl25>100[2]
17af 1-Phenethylamine1.2 µM (IC₉₀)19[1]

Note: Data for compounds 1a-1d are representative values for the general scaffold. Compound 17af is a more optimized analog from a focused library.

The methoxypyridine scaffold is also a key feature in a number of potent PI3K/mTOR dual inhibitors. These inhibitors are of significant interest in oncology as the PI3K/Akt/mTOR pathway is frequently dysregulated in cancer.

Table 2: In Vitro PI3Kα and mTOR Inhibitory Activity of Selected Methoxypyridine Derivatives

Compound IDStructurePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Reference
2a Sulfonamide methoxypyridine derivative0.2223[3]
2b Imidazo[1,2-a]pyridine derivative1.510.3[4]
2c Pyridopyrimidinone derivative3.21.8[5]

Note: These compounds are structurally related to derivatives that could be synthesized from this compound, highlighting the potential of this scaffold.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation

The PI3K/Akt/mTOR signaling pathway.

Compounds derived from this compound can be designed to act as dual inhibitors of PI3K and mTOR, effectively blocking the signaling cascade at two critical nodes and leading to potent anti-proliferative effects in cancer cells.

Disclaimer: The experimental protocols provided are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The biological activity data is for informational purposes and may vary depending on the specific assay conditions.

References

Applications of 6-Methoxypyridine-3-carbothioamide in Cancer Research: A Structural Motif-Based Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific studies on the direct applications of 6-Methoxypyridine-3-carbothioamide in cancer research. Therefore, the following application notes and protocols are constructed based on the known roles of its core structural motifs—the methoxypyridine ring and the carbothioamide group—in oncology. This document serves as a forward-looking guide for researchers interested in exploring the potential of this and related compounds.

Application Notes

This compound is a small molecule featuring a methoxy-substituted pyridine ring and a carbothioamide functional group. While this specific compound is not extensively studied, its constituent parts are present in numerous molecules with established or emerging roles in cancer research. The primary applications for a novel compound with this structure would likely be in the discovery of new therapeutic agents, particularly kinase inhibitors and inducers of apoptosis.

1. Potential as a Kinase Inhibitor:

The pyridine ring is a common scaffold in a multitude of kinase inhibitors. For instance, pyridine-2-carboxamide derivatives have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation.[1][2] Inhibition of HPK1 can enhance the anti-tumor immune response, making it an attractive target for cancer immunotherapy.[3] The methoxy group can also play a role in the binding of small molecules to protein targets and can influence the molecule's pharmacokinetic properties.[4]

2. Potential as an Apoptosis-Inducing Agent:

Thioamide-containing compounds and other pyridine derivatives have been shown to induce apoptosis in cancer cells. The mechanism can involve the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[5] For example, some purine-based sulfonamide derivatives induce apoptosis in leukemia cells.[5] The carbothioamide group, a bioisostere of the amide group, can form different hydrogen bonding patterns and may offer unique interactions with biological targets.

3. Sensitizer in Combination Therapy:

Certain pyridine derivatives, such as 6-aminonicotinamide, have been shown to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.[6] This sensitization can occur through various mechanisms, including the alteration of cellular metabolism and increased drug accumulation.[6][7] A novel compound like this compound could be investigated for its potential to enhance the efficacy of existing cancer therapies.

Quantitative Data Summary

As no specific data for this compound is available, the following table is a template illustrating how quantitative data for a novel anticancer compound would typically be presented. Data for related pyridine-based compounds are included for context.

Compound/DerivativeCancer Cell LineAssay TypeEfficacy Metric (e.g., IC50, TGI)Reference
Template for this compound e.g., MCF-7 (Breast)Cell Viability (MTT)Data not available-
Template for this compound e.g., A549 (Lung)Apoptosis (Annexin V)Data not available-
Pyridine-2-carboxamide (Compound 19) CT26 (Colorectal)In vivo tumor growthTGI = 94.3% (with anti-PD-1)[1][2]
Pyridine-2-carboxamide (Compound 19) MC38 (Colorectal)In vivo tumor growthTGI = 83.3% (with anti-PD-1)[1][2]
6-Aminonicotinamide K562 (Leukemia)Colony Formation6-fold decrease in cisplatin dose for 90% inhibition[6]
6-Aminonicotinamide A549 (Lung)Colony Formation11-fold decrease in cisplatin dose for 90% inhibition[6]

Experimental Protocols

The following are generalized protocols that would be used to evaluate the anticancer potential of a novel compound like this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Novel Compound (this compound) B Panel of Cancer Cell Lines A->B C Cytotoxicity Assay (MTT) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI) D->E Active? F Cell Cycle Analysis D->F G Kinase Inhibition Profiling D->G H Western Blot for Signaling Proteins E->H F->H G->H I Xenograft/Syngeneic Mouse Models H->I Promising Mechanism? J Assess Tumor Growth Inhibition (TGI) I->J K Toxicity Studies J->K

Caption: Workflow for evaluating a novel anticancer compound.

G cluster_0 Kinase Inhibition Pathway cluster_1 Apoptosis Induction Pathway compound This compound (Hypothetical Target) HPK1 HPK1 compound->HPK1 Inhibits? Mito Mitochondria compound->Mito Induces Stress? Immune Anti-Tumor Immunity HPK1->Immune suppresses TCR T-Cell Receptor Signaling TCR->HPK1 negatively regulates CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathways for the title compound.

References

Application Notes and Protocols for Anti-Inflammatory Studies Using 6-Methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-3-carbothioamide is a sulfur-containing heterocyclic compound belonging to the thioamide class. Thioamides are recognized for their diverse pharmacological activities, including anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory potential of this compound. The proposed mechanism of action involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][4][5]

Hypothetical Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the production of inflammatory mediators in activated macrophages. Upon stimulation with lipopolysaccharide (LPS), macrophages initiate an inflammatory response characterized by the release of nitric oxide (NO), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[6] This production is largely regulated by the activation of the NF-κB and MAPK signaling pathways.[5][7] this compound is proposed to suppress the phosphorylation of key proteins in these pathways, leading to a downstream reduction in the expression of inflammatory genes.

Data Presentation

The following tables summarize hypothetical quantitative data on the efficacy of this compound in in vitro anti-inflammatory assays.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 4.2
198.5 ± 3.7
597.1 ± 4.5
1095.8 ± 3.9
2593.2 ± 5.1
5090.5 ± 4.8

Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using the MTT assay after 24 hours of treatment.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 2.90
LPS + 1 µM Compound38.2 ± 2.516.6
LPS + 5 µM Compound25.7 ± 1.843.9
LPS + 10 µM Compound15.3 ± 1.266.6
LPS + 25 µM Compound8.9 ± 0.980.6

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with the compound for 1 hour before stimulation with LPS for 24 hours.

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control55 ± 832 ± 518 ± 4
LPS (1 µg/mL)2850 ± 1503500 ± 2101250 ± 98
LPS + 10 µM Compound1380 ± 1101650 ± 130580 ± 45
LPS + 25 µM Compound750 ± 65920 ± 80310 ± 28

Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were measured by ELISA after 24 hours of treatment.

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The following day, cells are pre-treated with varying concentrations of this compound (dissolved in DMSO, final DMSO concentration ≤ 0.1%) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) from E. coli O111:B4.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentrations of the compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

    • Treat the cells with different concentrations of this compound for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Assay (Griess Test)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight.

    • Pre-treat cells with the compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 24 hours.

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of pro-inflammatory cytokines in the cell culture supernatant.

  • Procedure:

    • Collect the culture supernatants from the treated cells as described for the NO assay.

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add standards and samples to the wells.

    • Add the detection antibody, followed by a substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis

This technique is used to analyze the expression and phosphorylation of proteins involved in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.

    • Pre-treat cells with the compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 30-60 minutes).

    • Lyse the cells and determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizations

G Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Culture RAW 264.7 Cell Culture Seeding Seed Cells in Plates Culture->Seeding Pretreat Pre-treat with This compound Seeding->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Viability Cell Viability Assay (MTT) Stimulate->Viability NO Nitric Oxide Assay (Griess) Stimulate->NO Cytokine Cytokine Quantification (ELISA) Stimulate->Cytokine Western Western Blot (NF-κB & MAPK Pathways) Stimulate->Western

Caption: General experimental workflow for evaluating the anti-inflammatory activity.

G Proposed Inhibition of the NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Genes Compound 6-Methoxypyridine-3- carbothioamide Compound->IKK Inhibits

Caption: Proposed mechanism of NF-κB pathway inhibition.

G Proposed Inhibition of the MAPK Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Compound 6-Methoxypyridine-3- carbothioamide Compound->MAPKK Inhibits

Caption: Proposed mechanism of MAPK pathway inhibition.

References

Application Note: Protocol for In Vitro Cytotoxicity Assay of 6-Methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for determining the in vitro cytotoxic effects of 6-Methoxypyridine-3-carbothioamide, a compound of interest in pharmacological research. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2] This protocol outlines procedures for cell culture, compound treatment, assay execution, and data analysis, including the calculation of the half-maximal inhibitory concentration (IC50). Additionally, a potential mechanism of action involving the caspase signaling cascade is illustrated.

Principle of the Assay

The MTT assay is a quantitative colorimetric method to determine cell viability.[3] The principle is based on the capacity of mitochondrial succinate dehydrogenase enzymes in living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[2] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 570 and 590 nm.[1][4] A decrease in the signal indicates a reduction in cell viability due to the cytotoxic effects of the test compound.

Materials and Reagents

  • Cell Line: Human cervical cancer cell line (HeLa) or another suitable cell line.

  • Test Compound: this compound.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).[2] The solution should be filter-sterilized and protected from light.[2][5]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol.[2]

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25% solution.

  • Equipment:

    • Humidified incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • 96-well flat-bottom sterile tissue culture plates.

    • Multichannel pipette.

    • Microplate reader capable of measuring absorbance at 570 nm.

Experimental Workflow

The overall workflow for the cytotoxicity assay is depicted below.

G Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Cell Seeding (5,000-10,000 cells/well) C 3. Cell Treatment (Incubate 24-72h) A->C B 2. Compound Preparation (Serial Dilutions) B->C D 4. Add MTT Reagent (Incubate 3-4h) C->D E 5. Add Solubilization Solution D->E F 6. Read Absorbance (570 nm) E->F G 7. Data Analysis (Calculate % Viability & IC50) F->G G Simplified Apoptotic Caspase Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FASL FasL / TNF FAS Death Receptor (e.g., Fas) FASL->FAS recruits FADD FADD FAS->FADD recruits Casp8 Pro-Caspase-8 FADD->Casp8 recruits aCasp8 Active Caspase-8 Casp8->aCasp8 recruits Casp3 Pro-Caspase-3 aCasp8->Casp3 activates Stress Cytotoxic Stress (e.g., Test Compound) Mito Mitochondria Stress->Mito CytC Cytochrome c Mito->CytC Casp9 Pro-Caspase-9 CytC->Casp9 forms apoptosome APAF1 Apaf-1 APAF1->Casp9 forms apoptosome aCasp9 Active Caspase-9 Casp9->aCasp9 forms apoptosome aCasp9->Casp3 activates aCasp3 Active Caspase-3 Casp3->aCasp3 Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

Application Notes: Molecular Docking Simulation of 6-Methoxypyridine-3-carbothioamide with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxypyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine ring, a methoxy group, and a carbothioamide functional group.[1] The pyridine carbothioamide scaffold is of significant interest in medicinal chemistry due to its recognized biological activities and favorable safety profile, including gastric mucosal protective effects and low in vivo toxicity.[2] Compounds containing this core structure have been investigated for various therapeutic applications, including as anticancer agents that target tubulin polymerization.[2] Additionally, related carbothioamide derivatives have shown inhibitory activity against other key protein targets such as carbonic anhydrase, 15-lipoxygenase, and urease.[3][4]

Significance of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex.[5][6] This in-silico technique is indispensable in modern drug discovery for several reasons:

  • Elucidating Binding Modes: It provides a three-dimensional visualization of the interactions between the ligand and the amino acid residues in the protein's active site.

  • Predicting Binding Affinity: Docking algorithms calculate a scoring function, often expressed as binding energy (kcal/mol), to estimate the strength of the protein-ligand interaction. Lower energy values typically indicate a more stable complex.[6]

  • Virtual Screening: It allows for the rapid screening of large libraries of compounds against a specific protein target to identify potential hits for further experimental validation.[7]

  • Guiding Lead Optimization: By understanding the structure-activity relationship (SAR) at a molecular level, medicinal chemists can rationally design more potent and selective derivatives.

This document provides a detailed protocol for performing a molecular docking simulation of this compound with tubulin, a well-established anticancer drug target.[2]

Experimental Protocols

This protocol outlines the step-by-step methodology for a molecular docking simulation using the AutoDock Suite, a widely used and freely available software package.[6][7]

Phase 1: System Preparation

  • Target Protein Acquisition and Preparation:

    • Source: Download the 3D crystallographic structure of the target protein, β-tubulin, from the Protein Data Bank (PDB) (e.g., PDB ID: 1SA0).

    • Cleaning the Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or Discovery Studio. Remove all non-essential components, including water molecules (HOH), co-crystallized ligands, and any other heteroatoms (HETATM) not integral to the protein's structure.[8][9]

    • Preparation for Docking: Using AutoDockTools (ADT), perform the following steps:

      • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

      • Compute and assign Gasteiger charges to all atoms.[9]

      • Merge non-polar hydrogens to reduce computational complexity.

      • Save the prepared protein structure in the PDBQT file format (e.g., protein.pdbqt).[8]

  • Ligand Preparation:

    • Structure Generation: Obtain the 2D structure of this compound from a database like PubChem (CID: 2745979).[1] Use a chemical drawing tool like ChemSketch or an online converter to generate its 3D coordinates, typically saved in MOL or SDF format.

    • Format Conversion: Use OpenBabel to convert the ligand file to the PDB format.[8]

    • Preparation for Docking: Open the ligand's PDB file in AutoDockTools and:

      • Detect the root and define the rotatable bonds to allow for conformational flexibility during the docking process.

      • Assign Gasteiger charges.

      • Save the final prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

Phase 2: Docking Simulation with AutoDock Vina

  • Grid Box Generation:

    • The grid box defines the three-dimensional search space on the target protein where the docking algorithm will attempt to place the ligand.

    • Load the prepared protein (protein.pdbqt) into ADT.

    • Identify the active site or binding pocket. For tubulin, this can be the known colchicine-binding site.

    • Center the grid box on this site. Adjust the dimensions of the box (in x, y, and z) to ensure it is large enough to accommodate the entire ligand in multiple orientations. Note the center coordinates and dimensions.

  • Configuration File Setup:

    • Create a text file named conf.txt. This file contains the input parameters for AutoDock Vina.

    • Specify the names of the receptor and ligand files, the grid box center coordinates, and the grid box dimensions.

  • Running the Simulation:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.

    • Execute the docking run with the following command: ./vina --config conf.txt --log results.log

Phase 3: Results Analysis

  • Reviewing the Log File: The results.log file contains a table of the predicted binding modes (poses) for the ligand, ranked by their binding affinity scores (in kcal/mol). The top-ranked pose has the most favorable (lowest) binding energy.

  • Visualization of Interactions:

    • Use a molecular visualization program like PyMOL or Discovery Studio to open the protein structure (protein.pdbqt) and the docking output file (results.pdbqt).

    • Analyze the top-ranked binding pose to identify key molecular interactions.

    • Look for hydrogen bonds, hydrophobic interactions, π-π stacking, and other non-covalent forces between this compound and the amino acid residues of the target protein.

    • Generate high-quality images of the protein-ligand complex to illustrate the binding mode.

Data Presentation

The quantitative results from the molecular docking simulation are summarized below. These values are hypothetical and serve as an example of how to present docking data.

Target ProteinPDB IDLigandBinding Affinity (kcal/mol)Est. Inhibition Constant (Ki)Key Interacting ResiduesInteraction Types
β-Tubulin1SA0This compound-8.2~550 nMCYS241, LEU248, ALA250, VAL318, LYS352Hydrogen Bond, Hydrophobic, Pi-Alkyl
β-Tubulin1SA0Colchicine (Reference)-7.9~890 nMCYS241, LEU255, ALA316, VAL318, LYS352Hydrogen Bond, Hydrophobic

Visualizations

Molecular Docking Workflow

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis p_source 1. Obtain Protein Structure (PDB: 1SA0) p_prep 3. Prepare Protein (Add H, Assign Charges) p_source->p_prep l_source 2. Obtain Ligand Structure (PubChem: 2745979) l_prep 4. Prepare Ligand (Define Torsions, Assign Charges) l_source->l_prep grid 5. Define Grid Box (Active Site) p_prep->grid l_prep->grid run 6. Run Docking (AutoDock Vina) grid->run analyze 7. Analyze Binding Affinity (Log File) run->analyze visualize 8. Visualize Interactions (PyMOL / DS) analyze->visualize

Caption: Workflow for a typical molecular docking simulation.

Tubulin's Role in the Cell Cycle Signaling Pathway

cluster_cell_cycle Cell Cycle Progression cluster_tubulin Microtubule Dynamics g2 G2 Phase m_phase M Phase (Mitosis) g2->m_phase prophase Prophase metaphase Metaphase prophase->metaphase anaphase Anaphase metaphase->anaphase arrest Metaphase Arrest & Apoptosis metaphase->arrest tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization assembles into tubulin->arrest inhibition leads to spindle Mitotic Spindle Formation polymerization->spindle forms spindle->metaphase aligns chromosomes ligand 6-Methoxypyridine- 3-carbothioamide (Inhibitor) ligand->tubulin binds to

Caption: Inhibition of tubulin polymerization disrupts the cell cycle.

References

Application Notes: Analytical Methods for the Quantification of 6-Methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxypyridine-3-carbothioamide is a sulfur-containing organic compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides an overview of suitable analytical methods, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the analysis of small organic molecules. While specific validated methods for this compound are not widely published, the following protocols are based on established principles for the analysis of analogous compounds and serve as a robust starting point for method development and validation.

Analytical Methodologies

Two primary analytical techniques are recommended for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV): This method is widely accessible and suitable for routine analysis and quality control where high sensitivity is not paramount. The chromophore in the 6-methoxypyridine ring is expected to provide sufficient UV absorbance for detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (e.g., plasma, tissue homogenates), LC-MS/MS is the preferred method. It offers superior limits of detection and quantification.

The selection of the appropriate method depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation.

cluster_selection Method Selection Logic start Define Analytical Requirements matrix_check Complex Matrix? (e.g., Plasma, Tissue) start->matrix_check sensitivity_check High Sensitivity Required? matrix_check->sensitivity_check No lc_msms LC-MS/MS Method matrix_check->lc_msms Yes hplc_uv HPLC-UV Method sensitivity_check->hplc_uv No sensitivity_check->lc_msms Yes

Figure 1: Logical workflow for selecting an appropriate analytical method.

Experimental Protocols

The following are generalized protocols that must be optimized and validated for the specific application and instrumentation.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound in a simple matrix, such as a bulk drug substance or a simple formulation.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or other suitable modifier)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes, followed by a 5-minute re-equilibration. (An isocratic method may also be developed).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV scan of a standard solution (likely in the range of 250-320 nm).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the same solvent as the standard stock solution and dilute to fall within the calibration curve range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve using a linear regression model.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices.

1. Materials and Reagents:

  • All reagents from Protocol 1, plus:

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.

  • Human plasma (or other biological matrix)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

2. LC-MS/MS Conditions (Starting Point):

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase: As in Protocol 1, but potentially with lower flow rates.

    • Flow Rate: 0.4 mL/min

    • Gradient: A rapid gradient suitable for high-throughput analysis.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Analyte: Determine the precursor ion (e.g., [M+H]⁺) and a stable product ion through direct infusion.

      • Internal Standard: Determine precursor and product ions for the IS.

    • Optimization: Optimize collision energy and other source parameters for maximum signal intensity.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

cluster_workflow LC-MS/MS Sample Preparation Workflow sample Plasma Sample (50 µL) add_is Add Protein Precipitation Solvent with Internal Standard (150 µL) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (>10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Figure 2: Workflow for sample preparation using protein precipitation.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Use a weighted (e.g., 1/x²) linear regression model.

  • Quantify the analyte in samples by back-calculating from the regression equation.

Data Presentation

The performance of a validated analytical method is typically summarized in a table. The following table presents example data for the described methods. Note: This data is illustrative and must be generated during actual method validation.

ParameterHPLC-UV Method (Example)LC-MS/MS Method (Example)
Linearity Range 1 - 200 µg/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.3 µg/mL0.2 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mL
Intra-day Precision (%RSD) < 2%< 10%
Inter-day Precision (%RSD) < 3%< 12%
Accuracy (% Recovery) 98 - 102%95 - 105%
Matrix Effect Not Applicable93 - 107%

The quantification of this compound can be effectively achieved using either HPLC-UV or LC-MS/MS. The choice of method will be dictated by the specific analytical needs, particularly the required sensitivity and the complexity of the sample matrix. The provided protocols offer a solid foundation for the development and subsequent validation of a robust analytical method tailored to the user's requirements. It is imperative that any method based on these templates undergoes full validation in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure its accuracy, precision, and reliability.

Application Notes and Protocols: Development of Urease Inhibitors from Pyridine Carbothioamide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of urease inhibitors based on the pyridine carbothioamide scaffold. This document outlines detailed protocols for the synthesis, in-vitro screening, kinetic analysis, and in-silico modeling of these compounds.

Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogens, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers.[1] By catalyzing the hydrolysis of urea to ammonia, urease allows H. pylori to survive in the acidic environment of the stomach.[1] Therefore, the inhibition of urease is a promising therapeutic strategy for the eradication of H. pylori and the treatment of associated gastroduodenal diseases. Pyridine carbothioamide derivatives have emerged as a promising class of urease inhibitors.[2][3][4]

Data Presentation: Urease Inhibitory Activity of Pyridine Carbothioamide Derivatives

The following table summarizes the in-vitro urease inhibitory activity of a series of synthesized pyridine carbothioamide and carboxamide derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDCompound NameIC50 (µM) ± SEMReference
Rx-65-chloropyridine-2-yl-methylene hydrazine carbothioamide1.07 ± 0.043[2][5][6][7]
Rx-7pyridine 2-yl-methylene hydrazine carboxamide2.18 ± 0.058[2][5][6][7]
-Carbothioamide with ortho-Br substitution on pyridine ring3.13 ± 0.034[2]
-Carboxamide with meta-Cl substitution on pyridine ring4.07 ± 0.003[2][5]
-Carbothioamide with ortho-OCH3 substitution on pyridine ring4.21 ± 0.022[2]
-Carbothioamide with ortho-F substitution on pyridine ring4.93 ± 0.012[2]
-Carbothioamide with ortho-CH3 substitution on pyridine ring6.41 ± 0.023[2][5]
StandardThiourea18.93 ± 0.004[2]

Experimental Protocols

Synthesis of Pyridine Carbothioamide Derivatives

The synthesis of pyridine carbothioamide derivatives is typically achieved through a condensation reaction between a pyridine carbaldehyde and a thiosemicarbazide.[5][7]

Materials:

  • Substituted pyridine carbaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the substituted pyridine carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of thiosemicarbazide (1.1 equivalents) in ethanol to the flask.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration using a Buchner funnel.

  • Wash the solid with cold distilled water.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure pyridine carbothioamide derivative.

  • Characterize the synthesized compound using techniques such as NMR, IR, and mass spectrometry.

In-Vitro Urease Inhibition Assay (Indophenol Method)

The urease inhibitory activity is determined by measuring the amount of ammonia produced from the enzymatic breakdown of urea using the indophenol (Berthelot) method.[8][9]

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Thiourea (standard inhibitor)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of Jack bean urease in phosphate buffer.

  • Prepare a stock solution of urea in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of the urease enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and initiate color development by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

  • Incubate the plate at room temperature for 10 minutes for color development.

  • Measure the absorbance at 625 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (OD_test / OD_control)] x 100 where OD_test is the absorbance of the well with the test compound and OD_control is the absorbance of the well without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Kinetic Analysis of Urease Inhibition

Kinetic studies are performed to determine the mode of inhibition of the most potent compounds. This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk plot.[5]

Procedure:

  • Perform the urease activity assay as described above with varying concentrations of the substrate (urea) and a fixed concentration of the inhibitor.

  • Repeat the experiment with at least two other fixed concentrations of the inhibitor.

  • Calculate the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

  • Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).

  • The mode of inhibition can be determined by analyzing the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant) from the plot.

Molecular Docking of Pyridine Carbothioamide Derivatives

Molecular docking studies are performed to predict the binding mode of the inhibitors within the active site of the urease enzyme and to understand the structure-activity relationships.

Software:

  • AutoDock Tools

  • AutoDock Vina

  • PyMOL or other molecular visualization software

Procedure:

  • Preparation of the Receptor (Urease):

    • Download the 3D crystal structure of urease (e.g., from H. pylori or Jack bean) from the Protein Data Bank (PDB).

    • Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared protein in the PDBQT format.

  • Preparation of the Ligand (Inhibitor):

    • Draw the 2D structure of the pyridine carbothioamide derivative and convert it to a 3D structure using a chemical drawing software.

    • Perform energy minimization of the ligand structure.

    • In AutoDock Tools, set the torsional degrees of freedom for the ligand.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Define the active site of urease, typically centered around the nickel ions in the catalytic site.

    • Define the dimensions of the grid box to encompass the entire active site.

  • Running the Docking Simulation:

    • Use the command-line interface of AutoDock Vina, providing the prepared receptor and ligand files, and the grid box coordinates.

  • Analysis of Results:

    • Analyze the output file to view the predicted binding poses and their corresponding binding affinities (docking scores).

    • Visualize the protein-ligand interactions using software like PyMOL to identify key interactions such as hydrogen bonds and hydrophobic interactions.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In-Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Pyridine Carbothioamide Derivatives purification Purification (Recrystallization) synthesis->purification characterization Characterization (NMR, IR, MS) purification->characterization inhibition_assay Urease Inhibition Assay (Indophenol Method) characterization->inhibition_assay ic50 IC50 Determination inhibition_assay->ic50 kinetic_studies Kinetic Analysis (Lineweaver-Burk Plot) ic50->kinetic_studies molecular_docking Molecular Docking kinetic_studies->molecular_docking urease_pathway cluster_stomach Stomach Lumen (Acidic pH) cluster_enzyme Urease Action cluster_effect Pathophysiological Effect urea Urea urease Urease (Ni2+ dependent) urea->urease h_pylori H. pylori h_pylori->urease produces hydrolysis Hydrolysis urease->hydrolysis ammonia 2NH3 (Ammonia) hydrolysis->ammonia co2 CO2 hydrolysis->co2 ph_increase Increased local pH (Neutralization of Gastric Acid) ammonia->ph_increase colonization Bacterial Colonization and Survival ph_increase->colonization inflammation Gastric Mucosal Inflammation & Damage colonization->inflammation ulcer Peptic Ulcer / Gastritis inflammation->ulcer inhibitor Pyridine Carbothioamide Inhibitor inhibitor->urease Inhibits SAR_diagram cluster_substituents Substituents on Pyridine Ring cluster_activity Urease Inhibitory Activity scaffold Pyridine Carbothioamide Scaffold edg Electron Donating Groups (e.g., -CH3, -Cl) scaffold->edg ewg Electron Withdrawing Groups (e.g., -Br, -F, -OCH3) scaffold->ewg high_activity Increased Potency edg->high_activity Leads to moderate_activity Moderate Potency ewg->moderate_activity Leads to

References

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Methoxypyridine-3-carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions for the successful synthesis of 6-Methoxypyridine-3-carbothioamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and reliable method is a two-step process. The first step is the synthesis of the precursor, 6-methoxypyridine-3-carboxamide. The second step involves the thionation of this amide using a thionating agent, most commonly Lawesson's reagent.

Q2: How can I synthesize the starting material, 6-methoxypyridine-3-carboxamide?

A2: 6-Methoxypyridine-3-carboxamide can be prepared from 6-methoxypyridine-3-carboxylic acid. The carboxylic acid is first activated, for example, with thionyl chloride (SOCl₂) or a coupling agent like HATU, and then reacted with ammonia or an ammonia equivalent. 6-methoxypyridine-3-carboxylic acid can be synthesized from 6-chloropyridine-3-carboxylic acid and sodium methoxide.[1]

Q3: What is Lawesson's reagent and how does it work?

A3: Lawesson's reagent is a sulfurating agent used to convert carbonyl compounds, such as amides, into their corresponding thiocarbonyls.[2][3] In solution, it exists in equilibrium with a reactive dithiophosphine ylide. This ylide reacts with the amide carbonyl group to form a four-membered ring intermediate (a thiaoxaphosphetane), which then decomposes to yield the thioamide and a stable phosphorus-oxygen byproduct.[2][3]

Q4: Are there any specific safety precautions I should take when working with Lawesson's reagent?

A4: Yes. Lawesson's reagent and its byproducts have a strong, unpleasant odor. It is recommended to handle this reagent in a well-ventilated fume hood. Additionally, care should be taken to avoid inhalation of dust and contact with skin and eyes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the thionation of 6-methoxypyridine-3-carboxamide using Lawesson's reagent.

Problem Potential Cause Troubleshooting Suggestions
Low or No Product Formation Incomplete reaction.- Increase reaction time and/or temperature. - Ensure an appropriate solvent is used (e.g., toluene, dioxane). - Check the quality of Lawesson's reagent; it can degrade over time.
Low purity of starting material.- Purify the 6-methoxypyridine-3-carboxamide before use.
Presence of Unreacted Starting Material Insufficient amount of Lawesson's reagent.- Use a slight excess of Lawesson's reagent (e.g., 0.5 to 0.6 equivalents).
Reaction time is too short.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Formation of a Major Byproduct with a Similar Polarity to the Product Possible side reaction with the pyridine nitrogen.- While less common for amides, consider if the reaction conditions are too harsh. Attempt the reaction at a lower temperature for a longer duration.
Demethylation of the methoxy group.- Avoid prolonged heating at very high temperatures.
Difficult Purification The product is difficult to separate from the phosphorus byproducts.- After the reaction, quench with a saturated solution of sodium bicarbonate. - An aqueous workup can help remove some of the phosphorus byproducts. - Column chromatography on silica gel is often effective for purification. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
Oily or Gummy Product Instead of a Solid Residual solvent or impurities.- Ensure the product is thoroughly dried under high vacuum. - Try triturating the crude product with a non-polar solvent like diethyl ether or hexanes to induce crystallization.

Experimental Protocols

Synthesis of 6-Methoxypyridine-3-carboxamide
  • Carboxylic Acid Activation: In a round-bottom flask, suspend 6-methoxypyridine-3-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an appropriate solvent (e.g., DCM).

  • Slowly add this solution to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess).

  • Stir vigorously for 1-2 hours.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

  • Purify by recrystallization or column chromatography.

Synthesis of this compound
  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 6-methoxypyridine-3-carboxamide (1 equivalent) in a dry, high-boiling solvent such as toluene or dioxane.

  • Add Lawesson's reagent (0.5 - 0.6 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Reaction Conditions for Thionation of Amides with Lawesson's Reagent (Literature Examples)

Amide SubstrateLawesson's Reagent (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
Various Amides0.6TolueneRefluxVariesHigh[4]
Acridines2Toluene130VariesHigh[5]
General AmidesN/AToluene/Dioxane80-110VariesGood[2][3]

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow A Start: 6-Methoxypyridine-3-carboxamide B Dissolve in dry toluene A->B C Add Lawesson's Reagent (0.5 eq.) B->C D Heat to reflux (110°C) C->D E Monitor by TLC D->E F Reaction complete E->F G Cool to RT F->G H Aqueous workup (NaHCO3) G->H I Extraction with Ethyl Acetate H->I J Dry and concentrate I->J K Purification (Column Chromatography) J->K L Product: this compound K->L G Troubleshooting: Low Yield A Low Yield of Thioamide B Check TLC: Starting material present? A->B C Yes B->C Yes D No B->D No E Incomplete Reaction C->E H Degradation or side products D->H F Increase reaction time/temp E->F G Check reagent quality E->G I Check for byproducts by LC-MS H->I J Optimize reaction conditions (lower temp) I->J K Improve purification method I->K

References

6-Methoxypyridine-3-carbothioamide solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Methoxypyridine-3-carbothioamide in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution during my biological assay. What is the likely cause?

A1: Precipitation of this compound is a common issue and often stems from its low aqueous solubility.[1] Like many pyridine-urea and pyridine carbothioamide derivatives, this compound is likely more soluble in organic solvents, such as dimethyl sulfoxide (DMSO), than in the aqueous buffers typically used for biological assays.[1][2] When a concentrated DMSO stock solution is diluted into an aqueous assay buffer, the compound can "crash out" or precipitate if its solubility limit in the final aqueous environment is exceeded.[1][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound is Dimethyl Sulfoxide (DMSO).[1][4] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds and is compatible with most in vitro assays at low final concentrations (typically below 0.5%).[1][5] It is crucial to be aware that even with DMSO stocks, precipitation can occur upon dilution into aqueous buffers.[3]

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

A3: Several strategies can be employed to enhance the aqueous solubility of your compound. The optimal method may require some empirical testing. Key strategies include:

  • pH Modification: The solubility of a compound can be influenced by pH. Systematically testing a range of buffer pH values (while ensuring the stability and activity of your biological system) may identify a pH at which the compound is more soluble.

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic co-solvent (e.g., ethanol, methanol) into your aqueous buffer can increase the solubility of your compound. However, it is critical to determine the tolerance of your assay system (e.g., enzyme activity, cell viability) to the co-solvent, as high concentrations can be detrimental.[6]

  • Solubilizing Excipients: The addition of excipients like cyclodextrins or surfactants (e.g., Tween®, Triton™) can help to solubilize poorly soluble compounds by forming inclusion complexes or micelles that increase the apparent solubility of the compound in the aqueous phase.[7]

Q4: I'm observing inconsistent IC50 values for this compound. Could this be related to solubility?

A4: Yes, high variability in IC50 values is a common consequence of poor compound solubility.[2] If the compound precipitates in the assay wells, the actual concentration in solution is lower and more variable than the nominal concentration, leading to inconsistent and inaccurate potency measurements.[3] This can result in an apparent decrease or increase in the IC50 value.[3]

Q5: How can I differentiate between substrate precipitation and product precipitation in my enzyme assay?

A5: Distinguishing between substrate and product precipitation is a critical troubleshooting step. You can perform the following control experiments:

  • Control without Enzyme: Prepare a reaction mixture containing the this compound and buffer, but without the enzyme. If precipitation occurs, it is likely the substrate (your compound).[6]

  • Control without Substrate: Prepare a reaction mixture with the enzyme in the buffer, but do not add the this compound. This will serve as a baseline control.[6]

By observing these controls, you can determine the source of the precipitation and take appropriate measures.

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution of DMSO Stock

This is a frequent challenge when working with compounds that have low aqueous solubility. The following workflow can help you address this issue.

G A Start: Compound precipitates from DMSO stock in aqueous buffer B Visually inspect for turbidity/precipitate. Quantify with light scattering (e.g., 600 nm absorbance). A->B C Is precipitation still present? B->C D Decrease final compound concentration. Is the concentration still relevant for the assay? C->D Yes G Precipitation resolved. Proceed with assay. C->G No D->C E Modify assay buffer. Options: Adjust pH, add co-solvent (e.g., <5% DMSO), or add solubilizing excipient (e.g., cyclodextrin). D->E Concentration too low F Test for assay compatibility. Does the modified buffer affect enzyme/cell health? E->F F->G Compatible H Precipitation persists or assay is compromised. Consider compound analog with better solubility. F->H Not compatible

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration in Assay Buffer

This protocol helps to determine the highest concentration of this compound that can be used in your assay buffer without causing precipitation.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of your compound in the chosen assay buffer. For example, add 2 µL of your 10 mM stock to 98 µL of buffer for a final concentration of 200 µM. Mix thoroughly.

  • Visual and Spectrophotometric Inspection:

    • Visually inspect each dilution for any signs of precipitation or turbidity immediately after mixing and after a short incubation (e.g., 15-30 minutes) at the assay temperature.[6]

    • For a more quantitative measurement, read the absorbance of your samples in a plate reader at a wavelength where the precipitate scatters light (e.g., 600 nm).[6] Higher absorbance values indicate increased precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that does not show a significant increase in light scattering compared to the buffer-only control is considered the maximum soluble concentration under these conditions.

Protocol 2: Co-solvent Tolerance Test

This protocol is designed to determine the maximum concentration of a co-solvent (like DMSO) that can be used in your assay without significantly affecting the biological activity.

  • Prepare Reagents:

    • Enzyme/Cell stock solution

    • Substrate stock solution

    • Assay buffer

    • 100% co-solvent (e.g., DMSO)

  • Set up Reactions: Prepare a series of reaction tubes or wells with varying final concentrations of the co-solvent (e.g., 0%, 0.5%, 1%, 2%, 5%). Ensure that the final concentrations of the enzyme/cells and substrate are constant across all conditions.

  • Initiate and Measure: Initiate the reaction (e.g., by adding the substrate) and measure the activity according to your specific assay protocol.[6]

  • Analyze Data: Plot the enzyme/cell activity (as a percentage of the control without any co-solvent) against the co-solvent concentration. The highest concentration of the co-solvent that does not cause a significant drop in activity (e.g., maintains >90% activity) is the maximum tolerated concentration.[6]

Data Presentation

Table 1: Solubility of Pyridine Carbothioamide Derivatives and Related Compounds

CompoundSolventSolubilityReference
6-AminonicotinamideDMSO~1 mg/mL[8]
6-AminonicotinamideDimethyl formamide (DMF)~2 mg/mL[8]
6-Aminonicotinamide1:2 solution of DMF:PBS (pH 7.2)~0.3 mg/mL[8]
VU0238429DMSO≥20 mg/mL[9]
3-Nitroimidazo[1,2-a]pyridine Derivative (Hit A)Aqueous (Thermodynamic)6.9 µM[10]
3-Nitroimidazo[1,2-a]pyridine Derivative (Hit B)Aqueous (Thermodynamic)1.4 µM[10]

Table 2: Properties of this compound and Related Structures

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
This compoundC₇H₈N₂OS168.22[11]
6-Methylpyridine-3-carbothioamideC₇H₈N₂S152.22[12]
6-(2-Methoxyethoxy)pyridine-3-carbothioamideC₉H₁₂N₂O₂S212.27[13]
6-Methoxypyridin-3-amineC₆H₈N₂O124.14[14]
6-Methoxypyridine-3-carboxaldehydeC₇H₇NO₂137.14[15]

Signaling Pathways and Workflows

The following diagram illustrates a general workflow for screening compounds with potential solubility issues.

G cluster_0 Compound Handling and Preparation cluster_1 Assay Development cluster_2 Data Analysis A Prepare high concentration stock in 100% DMSO B Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles A->B C Visually inspect for precipitate after thawing before use B->C D Determine max soluble concentration in assay buffer C->D E Determine co-solvent tolerance of the assay system D->E F Optimize final assay conditions (compound concentration, buffer composition) E->F G Run assay with appropriate controls (vehicle, positive/negative controls) F->G H Analyze data, being mindful of potential artifacts from precipitation G->H

Caption: General workflow for handling compounds with solubility issues.

References

Identifying and minimizing side products in pyridine carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine carbothioamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyridine carbothioamides?

A1: The two primary methods for synthesizing pyridine carbothioamides are:

  • From 2-Cyanopyridine: This is a widely used and efficient method involving the reaction of 2-cyanopyridine with hydrogen sulfide. The reaction proceeds through a nucleophilic addition of the hydrosulfide ion to the nitrile carbon, followed by protonation to form the thioamide.[1]

  • From 2-Picoline and Sulfur: This method involves the reaction of 2-picoline with elemental sulfur, often in the presence of a primary or secondary amine. This one-pot reaction, typically performed at reflux, provides a direct route to N-substituted pyridine-2-carbothioamides.

Q2: What are the potential side products I should be aware of during synthesis?

A2: Several side products can form depending on the synthetic route and reaction conditions. These include:

  • Pyridinecarboxamide: This can result from the hydrolysis of the 2-cyanopyridine starting material if water is present in the reaction mixture.

  • Pyridine N-oxide: Oxidation of the pyridine nitrogen can occur, especially at high temperatures in the presence of air.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the crude product.

  • Polymeric byproducts: Under certain conditions, cyanopyridines can polymerize.

Q3: How can I purify the final pyridine carbothioamide product?

A3: The most common purification techniques are:

  • Recrystallization: This is a highly effective method for purifying solid pyridine carbothioamide derivatives. Acetonitrile is a commonly used solvent for recrystallization.

  • Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography using silica gel is a suitable method.

Q4: What is the primary mechanism of action for the anticancer activity of many pyridine carbothioamide derivatives?

A4: Many pyridine carbothioamide derivatives, particularly N-phenyl substituted analogs, exhibit anticancer properties by acting as tubulin polymerization inhibitors.[2][3][4][5] They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[4][6]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Yield Incomplete Reaction: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature if starting material is still present.
Suboptimal Reagent Stoichiometry: The ratio of reactants may not be ideal.Systematically vary the molar ratios of your reactants to determine the optimal stoichiometry.
Degradation of Reactants or Product: The reaction conditions may be too harsh.Attempt the reaction at a lower temperature for a longer duration.
Presence of Moisture: Water can lead to the hydrolysis of nitrile starting materials to the corresponding amide.Ensure all glassware is thoroughly dried before use and utilize anhydrous solvents.
Significant Byproduct Formation Hydrolysis of Nitrile: Presence of water in the reaction when using cyanopyridine starting materials.Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at a low temperature and for a minimal duration.
Oxidation of Pyridine Ring: Exposure to air at elevated temperatures.Conduct the reaction under an inert atmosphere, such as nitrogen or argon.
Reaction Fails to Start or is Sluggish Inactive Catalyst: The catalyst may have degraded.If using a catalyst like sodium sulfide nonahydrate, ensure it is of high quality and from a fresh container.
Insufficient Activation Energy: The reaction may require a higher temperature to initiate.Gradually and carefully increase the reaction temperature while monitoring for any signs of product formation or decomposition.
Poor Mixing: In heterogeneous reactions (e.g., with solid sulfur), inadequate stirring can limit reactant contact.Ensure vigorous and efficient stirring throughout the reaction.

Data Presentation

Table 1: Yields of Sulfonamide-Substituted 2-Pyridinecarbothioamide Derivatives

Starting MaterialsReagentsReaction ConditionsYield (%)
2-picoline, various sulfonamidesSulfur, Sodium sulfide nonahydrateReflux, 72 hours69 - 85

Note: This data is for the synthesis of a series of sulfonamide-functionalized pyridine carbothioamides and may vary depending on the specific sulfonamide used.

Table 2: Inhibition of Tubulin Polymerization by N-phenyl 2-Pyridinecarbothioamide Derivatives

CompoundSubstitution PatternIC₅₀ (µM) for Tubulin Polymerization
Derivative A2-methyl-4-(N,N-dimethylsulfamoyl)1.1
Derivative B4-(N-methylsulfamoyl)1.4

IC₅₀ represents the concentration of the compound required to inhibit tubulin polymerization by 50%.[2]

Experimental Protocols

Synthesis of 2-Pyridinecarbothioamide from 2-Cyanopyridine

Materials:

  • 2-Cyanopyridine (2-Picolinonitrile)

  • Hydrogen Sulfide (gas) or a suitable donor (e.g., NaHS)

  • Pyridine (as a basic catalyst and solvent)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a three-necked flask equipped with a gas inlet tube, a stirrer, and a reflux condenser, prepare a solution of 2-cyanopyridine in a mixture of pyridine and ethanol.

  • At room temperature, bubble a slow stream of hydrogen sulfide gas through the stirred solution. The reaction is exothermic, and a water bath may be necessary to control the temperature.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture and remove excess hydrogen sulfide by passing a stream of nitrogen gas through the solution.

  • Remove the solvent under reduced pressure to obtain the crude solid.

  • Dissolve the crude product in water and acidify with dilute hydrochloric acid to precipitate the 2-Pyridinecarbothioamide.

  • Filter the precipitate and wash it with cold water, followed by a small amount of cold diethyl ether.

  • Dry the purified solid over anhydrous sodium sulfate.[1]

Synthesis of Sulfonamide-Substituted 2-Pyridinecarbothioamides from 2-Picoline

Materials:

  • Substituted 4-aminobenzenesulfonamide (1 equivalent)

  • 2-picoline (2 equivalents)

  • Sulfur (2.5 equivalents)

  • Sodium sulfide nonahydrate (0.5 mol%)

  • Acetonitrile (for recrystallization)

Procedure:

  • Combine the substituted 4-aminobenzenesulfonamide, 2-picoline, sulfur, and a catalytic amount of sodium sulfide nonahydrate in a round-bottom flask fitted with a reflux condenser.

  • Reflux the reaction mixture for 72 hours.

  • Monitor the reaction's progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Perform a suitable workup to remove unreacted starting materials and inorganic salts.

  • Purify the crude product by recrystallization from acetonitrile to yield the desired sulfonamide-substituted 2-pyridinecarbothioamide derivative.

  • Characterize the final product using appropriate analytical techniques (FTIR, NMR, ESI-MS).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reactants Reactants (e.g., 2-Cyanopyridine + H2S or 2-Picoline + Sulfur + Amine) reaction Reaction (Controlled Temp., Time, Atmosphere) reactants->reaction Mixing crude Crude Product reaction->crude Solvent Removal/ Precipitation purification Purification (Recrystallization or Column Chromatography) crude->purification pure_product Pure Pyridine Carbothioamide purification->pure_product characterization Characterization (NMR, IR, MS) pure_product->characterization

Caption: General experimental workflow for the synthesis and purification of pyridine carbothioamide.

troubleshooting_logic start Low Yield or Impure Product check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend Reaction Time/ Increase Temperature incomplete->extend_time Yes check_stoichiometry Review Stoichiometry incomplete->check_stoichiometry No optimize_reagents Optimize Reagent Ratios check_stoichiometry->optimize_reagents check_conditions Assess Reaction Conditions optimize_reagents->check_conditions harsh_conditions Conditions too Harsh? check_conditions->harsh_conditions lower_temp Lower Temperature harsh_conditions->lower_temp Yes check_moisture Check for Moisture harsh_conditions->check_moisture No anhydrous Use Anhydrous Conditions check_moisture->anhydrous purification Purification Issues anhydrous->purification recrystallize Recrystallize from Appropriate Solvent purification->recrystallize column_chrom Perform Column Chromatography recrystallize->column_chrom

Caption: Troubleshooting workflow for pyridine carbothioamide synthesis.

signaling_pathway pca Pyridine Carbothioamide Derivative tubulin β-Tubulin (Colchicine Binding Site) pca->tubulin Binds to polymerization Inhibition of Tubulin Polymerization tubulin->polymerization microtubule Disruption of Microtubule Dynamics polymerization->microtubule mitotic_spindle Defective Mitotic Spindle Formation microtubule->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Simplified signaling pathway for the anticancer action of tubulin-inhibiting pyridine carbothioamides.

References

Technical Support Center: Purification of 6-Methoxypyridine-3-carbothioamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Methoxypyridine-3-carbothioamide using column chromatography.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Rotary evaporator

2. Preparation:

  • TLC Analysis: Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The ideal solvent system should provide good separation of the desired compound from its impurities, with an Rf value for the product ideally between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent of your chosen eluent system.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, creating a uniform packed bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

    • Equilibrate the column by running the initial eluent through it until the packed bed is stable.

3. Sample Loading:

  • Dry Loading (Recommended for samples with poor solubility):

    • Dissolve the crude this compound in a suitable solvent (e.g., DCM or MeOH).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Carefully apply the solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel before starting the elution.

4. Elution and Fraction Collection:

  • Begin elution with the solvent system determined by TLC.

  • If a gradient elution is required, gradually increase the polarity of the eluent. For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.

  • Collect fractions in separate tubes.

  • Monitor the separation by performing TLC on the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Issue 1: Peak Tailing or Streaking on TLC and Column

  • Q: Why is my compound streaking on the TLC plate and eluting as broad bands from the column?

    • A: Peak tailing is a common issue with pyridine-containing compounds due to the basic nature of the pyridine nitrogen interacting strongly with the acidic silanol groups on the silica gel surface.[1] This can lead to poor separation and low recovery.

  • Q: How can I prevent peak tailing?

    • A: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (e.g., 0.1-1%), to your eluent system.[1] This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your compound and resulting in sharper peaks.

Issue 2: The Compound is Not Moving from the Origin (Low Rf Value)

  • Q: My compound has an Rf of nearly zero on the TLC plate, even with a relatively polar solvent system like 50% ethyl acetate in hexane. What should I do?

    • A: If your compound is highly polar, a mixture of ethyl acetate and hexane may not be sufficient to elute it. You will need to increase the polarity of the mobile phase.

  • Q: What is a good starting point for a more polar eluent?

    • A: Try a solvent system containing dichloromethane (DCM) and methanol (MeOH). Start with a low concentration of methanol (e.g., 1-2%) in DCM and gradually increase the methanol percentage. A system of 100:3 Dichloromethane:Methanol has been used for similar substituted pyridine compounds.

Issue 3: The Compound Decomposes on the Column

  • Q: I am experiencing low recovery, and the collected fractions contain multiple new spots on the TLC plate that were not in the crude mixture. What is happening?

    • A: The acidic nature of silica gel can cause the degradation of sensitive compounds.[1][2] Thioamides can also be susceptible to hydrolysis under acidic conditions.

  • Q: How can I check if my compound is stable on silica gel?

    • A: Perform a 2D TLC. Spot your compound on the corner of a TLC plate, run it in a suitable eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, it will appear as a single spot on the diagonal. Any spots below the diagonal indicate decomposition.[1][2]

  • Q: My compound is decomposing on silica. What are my options?

    • A:

      • Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine.

      • Use an alternative stationary phase: Consider using a more neutral or basic stationary phase like alumina or Florisil.[2][3]

Issue 4: Poor Separation of Compound from Impurities

  • Q: My compound and a major impurity have very similar Rf values on TLC, making separation by column chromatography difficult. How can I improve the separation?

    • A:

      • Optimize the solvent system: Systematically screen different solvent combinations. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter selectivity.

      • Use a shallower gradient: If using a gradient elution, make the increase in polarity more gradual to improve resolution.

      • Consider a different stationary phase: Different stationary phases offer different selectivities. If silica gel is not providing adequate separation, alumina or a bonded-phase silica could be effective.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the TLC analysis of this compound?

    • A1: A good starting point is a mixture of n-hexane and ethyl acetate. Begin with a ratio of 7:3 (hexane:ethyl acetate) and adjust the polarity by increasing the proportion of ethyl acetate. If the compound remains at the origin, switch to a more polar system like dichloromethane/methanol.

  • Q2: How much silica gel should I use for my column?

    • A2: A general rule of thumb is to use a silica gel to crude compound weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.

  • Q3: My purified compound still shows a baseline spot on the TLC. What could be the cause?

    • A3: This could be due to several reasons:

      • Irreversible adsorption: A portion of your compound or a highly polar impurity might be irreversibly binding to the silica gel at the origin.[4]

      • Decomposition: The compound might be degrading upon application to the TLC plate.

      • Incomplete elution: The eluent system used for the column might not have been polar enough to elute all components.

  • Q4: Can I use reversed-phase chromatography for this purification?

    • A4: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is a viable alternative, especially for polar compounds that are not well-retained on normal-phase silica. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)Typical ApplicationExpected Rf Range (Product)Notes
n-Hexane / Ethyl Acetate (8:2 to 1:1)Initial screening and separation of non-polar impurities.0.1 - 0.5A good starting point for TLC analysis. Adjust ratio for optimal Rf.
Dichloromethane / Methanol (99:1 to 9:1)For compounds with low Rf in Hexane/EtOAc.0.2 - 0.6Useful for more polar compounds.
Dichloromethane / Methanol / Triethylamine (98:1:1)To mitigate peak tailing of basic compounds.0.2 - 0.5The addition of TEA can significantly improve peak shape.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution(s)
Peak Tailing/Streaking Strong interaction of basic pyridine with acidic silica.[1]Add 0.1-1% triethylamine or pyridine to the eluent.
Low Rf / No Elution Insufficient eluent polarity.Increase the polarity of the mobile phase (e.g., switch to a DCM/MeOH system).
Compound Decomposition Acidity of silica gel.[1][2]Perform a 2D TLC to confirm instability. Use a deactivated silica gel or switch to alumina.
Poor Separation Similar polarity of components in the chosen eluent.Optimize the solvent system; use a shallower gradient; try an alternative stationary phase.
Low Recovery Irreversible adsorption or compound volatility.[1]Use a more polar eluent to elute all the compound; use gentle conditions for solvent evaporation.

Visualizations

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_loading Sample Loading cluster_purification Purification cluster_isolation Isolation TLC TLC Analysis (Determine Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Optimal eluent identified Load Load Crude Product (Dry or Wet Method) Pack->Load Elute Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Fractions contain pure product Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Product Pure this compound Evaporate->Product troubleshooting_logic Troubleshooting Logic for Column Chromatography Issues Start Problem Encountered Tailing Peak Tailing / Streaking? Start->Tailing Decomposition Decomposition on Column? Tailing->Decomposition No AddBase Add Triethylamine to Eluent Tailing->AddBase Yes PoorSep Poor Separation? Decomposition->PoorSep No CheckStability Perform 2D TLC Decomposition->CheckStability Yes OptimizeEluent Optimize Solvent System / Gradient PoorSep->OptimizeEluent Yes Success Problem Resolved PoorSep->Success No AddBase->Success ChangeStationaryPhase Use Alumina or Deactivated Silica CheckStability->ChangeStationaryPhase Decomposition Confirmed ChangeStationaryPhase->Success OptimizeEluent->Success

References

Challenges in the scale-up synthesis of 6-Methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Methoxypyridine-3-carbothioamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic step.

Step 1: Synthesis of 6-Methoxypyridine-3-carboxamide

The primary route to the target thioamide involves the preparation of the corresponding amide precursor, 6-Methoxypyridine-3-carboxamide, typically from 6-methoxynicotinic acid.

Issue 1.1: Low Yield in Amidation of 6-Methoxynicotinic Acid

Symptom Possible Cause Suggested Solution
Incomplete conversion of carboxylic acid to amide.1. Inefficient activation of the carboxylic acid.2. Insufficient reaction time or temperature.3. Degradation of coupling agents.1. Ensure activating agents (e.g., SOCl₂, oxalyl chloride) are fresh and used in an anhydrous environment. For alternative methods, consider using coupling agents like DCC/HOBt or EDC. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature if the reaction is sluggish at room temperature.3. Use freshly opened or properly stored coupling reagents.
Formation of side products.1. Over-activation of the carboxylic acid leading to side reactions.2. Reaction with solvent or impurities.1. Add the activating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction rate.2. Use dry, high-purity solvents and ensure all glassware is thoroughly dried.

Issue 1.2: Difficulty in Isolating 6-Methoxypyridine-3-carboxamide

Symptom Possible Cause Suggested Solution
Product remains in the aqueous layer during workup.The amide has some water solubility.Saturate the aqueous layer with NaCl to decrease the solubility of the amide before extraction with an organic solvent like ethyl acetate or dichloromethane.
Oily product that is difficult to crystallize.Presence of residual solvent or impurities.1. Ensure complete removal of the solvent under reduced pressure.2. Attempt purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 2: Thionation of 6-Methoxypyridine-3-carboxamide to this compound

The conversion of the amide to the thioamide is commonly achieved using Lawesson's reagent.

Issue 2.1: Incomplete or Slow Thionation Reaction

Symptom Possible Cause Suggested Solution
Starting amide remains after prolonged reaction time.1. Insufficient amount or poor quality of Lawesson's reagent.2. Low reaction temperature.3. Poor solubility of Lawesson's reagent.1. Use a slight excess of Lawesson's reagent (0.5-0.6 equivalents relative to the amide). Ensure the reagent is dry and has not degraded.2. While the reaction can sometimes be performed at room temperature in THF, heating to reflux in solvents like toluene is often necessary for complete conversion.[1]3. Use a solvent in which Lawesson's reagent is more soluble, such as anhydrous THF or toluene.[1]

Issue 2.2: Difficulty in Purifying this compound

Symptom Possible Cause Suggested Solution
Product is contaminated with phosphorus-containing byproducts.Byproducts from Lawesson's reagent have similar polarity to the desired thioamide, making separation by column chromatography difficult.1. Aqueous Workup: Perform a thorough aqueous workup by washing the organic layer with copious amounts of water or a saturated NaHCO₃ solution to remove some of the polar byproducts.[1]2. Chromatography-Free Workup (for scale-up): After the reaction, quench with ethylene glycol and heat. This converts the phosphorus byproducts into more polar, water-soluble species that can be removed by extraction, avoiding the need for column chromatography.
Unpleasant odor during and after the reaction.Formation of volatile sulfur and phosphorus compounds.Conduct the reaction and workup in a well-ventilated fume hood. Residual odors on glassware can be removed by rinsing with a bleach solution.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting material is 6-methoxynicotinic acid, which is first converted to 6-methoxypyridine-3-carboxamide. This amide is then subjected to thionation to yield the final product.

Q2: Which thionating agent is recommended for the conversion of 6-methoxypyridine-3-carboxamide?

A2: Lawesson's reagent is a widely used and effective thionating agent for this transformation. It is generally milder than alternatives like phosphorus pentasulfide (P₄S₁₀) and often provides higher yields under optimized conditions.

Q3: What are the main challenges in the scale-up synthesis of this compound?

A3: The primary challenge during scale-up is the purification of the final product. The byproducts generated from Lawesson's reagent are often difficult to separate from the thioamide by conventional column chromatography due to similar polarities. This can lead to issues with product purity and yield on a larger scale.

Q4: Are there any recommended "green" or more efficient methods for the thionation step?

A4: While traditional methods often involve heating in solvents like toluene, using anhydrous THF at room temperature can be a milder alternative, though it may require longer reaction times. For a more sustainable and scalable process, a chromatography-free workup has been developed. This involves quenching the reaction mixture with ethylene glycol to convert the phosphorus byproducts into more polar, easily separable compounds, thus avoiding the need for silica gel chromatography.

Q5: How can I monitor the progress of the thionation reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The thioamide product is typically less polar than the starting amide, resulting in a higher Rf value on a TLC plate.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxypyridine-3-carboxamide

This protocol describes the conversion of 6-methoxynicotinic acid to its corresponding amide.

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methoxynicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Ammonia Addition: Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring.

  • Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Thionation of 6-Methoxypyridine-3-carboxamide

This protocol details the conversion of the amide to this compound using Lawesson's reagent.

Parameter Bench-Scale (Toluene) Scale-Up (THF with Modified Workup)
Solvent Anhydrous TolueneAnhydrous Tetrahydrofuran (THF)
Temperature Reflux (approx. 110 °C)Room Temperature to Reflux (as needed)
Reaction Time 2-6 hours12-24 hours (at RT) or 2-4 hours (at reflux)
Workup Standard aqueous washEthylene glycol quench
Purification Column ChromatographyExtraction and Recrystallization

Bench-Scale Procedure (Toluene):

  • Reaction Setup: To a solution of 6-methoxypyridine-3-carboxamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.55 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and filter to remove any insoluble material. Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Scale-Up Procedure (THF with Chromatography-Free Workup):

  • Reaction Setup: Dissolve 6-methoxypyridine-3-carboxamide (1 equivalent) in anhydrous THF. Add Lawesson's reagent (0.55 equivalents) in portions.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed (monitor by TLC/LC-MS).

  • Quench: Cool the mixture and add ethylene glycol. Heat the mixture to facilitate the conversion of phosphorus byproducts.

  • Extraction: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash extensively with water and brine to remove the modified byproducts and ethylene glycol.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent system.

Visualizations

Synthesis_Pathway A 6-Methoxynicotinic Acid B 6-Methoxypyridine-3-carboxamide A->B SOCl₂, NH₄OH C This compound B->C Lawesson's Reagent

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_thionation Thionation Step Troubleshooting start Low Yield or Incomplete Reaction q1 Check Lawesson's Reagent Quality and Stoichiometry start->q1 sol1 Use Fresh Reagent (0.55 eq.) q1->sol1 Yes q2 Reaction Temperature Too Low? q1->q2 No sol1->q2 sol2 Increase Temperature / Reflux in Toluene q2->sol2 Yes q3 Purification Issues? q2->q3 No sol2->q3 sol3 Use Chromatography-Free Workup (Ethylene Glycol) q3->sol3 Yes end Successful Synthesis q3->end No sol3->end

Caption: Troubleshooting workflow for the thionation step.

References

Stability and degradation of 6-Methoxypyridine-3-carbothioamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 6-Methoxypyridine-3-carbothioamide and related pyridine thioamide compounds. It addresses potential issues related to stability and degradation in solution, offering troubleshooting advice and frequently asked questions.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffers

Symptoms:

  • Loss of the main compound peak in HPLC analysis over a short period.

  • Appearance of multiple new peaks, suggesting degradation products.

  • Inconsistent results in bioassays.

Possible Causes and Solutions:

CauseRecommended Action
Hydrolysis of the Thioamide Group: Thioamides are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The thioamide can hydrolyze to the corresponding amide.[1]pH Control: Prepare solutions in a pH range where the compound is most stable. For many compounds, this is often a slightly acidic to neutral pH (e.g., pH 4-7). Conduct a pH stability profile study to determine the optimal pH. Low Temperature: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down the hydrolysis rate.[1]
Oxidation: The thioamide sulfur atom can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.Use of Antioxidants: Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation, if compatible with the experimental setup. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the pyridine ring and the thioamide group.[2]Light Protection: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under low-light conditions when possible.
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis

Symptoms:

  • Peak tailing for the main compound.

  • Broad peaks, making accurate integration difficult.

  • Co-elution of the main peak with degradation products or impurities.

Possible Causes and Solutions:

CauseRecommended Action
Interaction with Residual Silanols: The basic nitrogen of the pyridine ring can interact with acidic residual silanol groups on silica-based HPLC columns, leading to peak tailing.[3]Mobile Phase Modification: Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%) to mask the silanol groups. Low pH Mobile Phase: Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the silanols and reduce interaction.[3] Column Choice: Use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl) that may have different selectivity.[3]
Inappropriate Mobile Phase: The polarity and pH of the mobile phase may not be optimal for the separation of the compound and its degradation products.Method Development: Systematically vary the mobile phase composition (e.g., gradient slope, organic solvent type) and pH to improve resolution.
Column Overload: Injecting too much sample can lead to peak distortion.[3]Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

A1: Based on the functional groups present (a methoxypyridine ring and a thioamide), the primary degradation pathways are likely to be:

  • Hydrolysis: The carbothioamide group can hydrolyze to the corresponding carboxamide and eventually to the carboxylic acid. This is often the most common degradation pathway in aqueous solutions.[1]

  • Oxidation: The sulfur atom of the thioamide is susceptible to oxidation, which could lead to the formation of a sulfine or other oxidized species.

  • Photodegradation: The pyridine ring system is aromatic and can absorb UV light, leading to photochemical reactions and potential ring opening or modification.[2]

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a compound.[4][5] A typical study involves subjecting the compound to a variety of stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Neutral Hydrolysis: Water or buffer at elevated temperature.

  • Oxidative Degradation: 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid compound (e.g., at 105 °C).

  • Photodegradation: Exposing the solution to UV and visible light as per ICH Q1B guidelines.[6]

Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

Q3: What is a stability-indicating HPLC method and how do I develop one?

A3: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[4] Key characteristics include:

  • Specificity: The method must be able to separate the API from its degradation products and any other potential impurities.

  • Accuracy and Precision: The method must provide reliable quantitative results.

To develop such a method, you would start with a standard reversed-phase HPLC setup and optimize the column, mobile phase, and detection wavelength to achieve good separation between the parent compound and the peaks that appear during forced degradation studies.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how such data would be summarized.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl (60 °C)24 h45%3
0.1 M NaOH (RT)8 h85%2
3% H₂O₂ (RT)4 h60%4
Heat (105 °C, solid)72 h15%1
Light (ICH Q1B)24 h30%2

Table 2: HPLC Retention Times of Parent and Degradation Products

CompoundRetention Time (min)
This compound12.5
Degradation Product 1 (Acidic)8.2
Degradation Product 2 (Basic)9.5
Degradation Product 3 (Oxidative)10.1

Experimental Protocols

Protocol 1: General Solution Stability Assessment
  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Buffer Preparation: Prepare a series of buffers (e.g., pH 3, 5, 7, 9).

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 100 µg/mL. Aliquot the solutions into amber glass vials.

  • Storage: Store the vials at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

Visualizations

G cluster_0 Forced Degradation Workflow stock Prepare Stock Solution (1 mg/mL in ACN) stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) stock->stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sampling analysis HPLC Analysis (Stability-Indicating Method) sampling->analysis data Data Analysis (Quantify Parent, Identify Degradants) analysis->data

Caption: A general workflow for conducting forced degradation studies.

G parent This compound hydrolysis_amide 6-Methoxypyridine-3-carboxamide parent->hydrolysis_amide Hydrolysis (H₂O) oxidation Oxidized Product (e.g., Sulfine) parent->oxidation Oxidation ([O]) photodegradation Photodegradation Products (e.g., Ring-opened) parent->photodegradation Photolysis (hν) hydrolysis_acid 6-Methoxypyridine-3-carboxylic acid hydrolysis_amide->hydrolysis_acid Further Hydrolysis

References

Troubleshooting inconsistent results in cell-based assays with carbothioamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell-based assays involving carbothioamide compounds.

Frequently Asked Questions (FAQs)

Issue 1: High Variability in IC50 Values Between Experiments

Question: We are observing significant variability in the IC50 values of our carbothioamide compounds across different experimental runs of our cell viability assay. What are the potential causes and solutions?

Answer: Inconsistent IC50 values for carbothioamide compounds can stem from several factors related to compound handling, assay conditions, and cell-specific responses. A systematic approach to troubleshooting is crucial for identifying the source of the variability.

Troubleshooting Steps:

  • Compound Solubility and Stability:

    • Precipitation in Media: Carbothioamides, like many organic small molecules, often have poor aqueous solubility. When a concentrated DMSO stock is diluted into cell culture media, the compound can "crash out" or precipitate, leading to an unknown and inconsistent final concentration in the wells.[1][2]

      • Solution: Visually inspect for precipitation under a microscope after adding the compound to the media. Employ a serial dilution method, first creating an intermediate dilution in pre-warmed media before the final dilution.[2] Consider using a lower final DMSO concentration if your cells can tolerate it.[3]

    • Stability in Solution: The carbothioamide core may be susceptible to hydrolysis or degradation in aqueous culture media over the course of a multi-day assay.[4]

      • Solution: Assess the stability of your compound in your specific cell culture medium over the assay duration using methods like HPLC.[5] If instability is detected, consider reducing the assay time or using a more stable formulation if possible.

  • Cell Culture Conditions:

    • Inconsistent Cell Seeding: Uneven cell distribution in microplates is a common source of variability. Moving a plate from the hood to the incubator can cause cells to accumulate at the edges of the well, affecting their access to the compound and nutrients.[6]

      • Solution: After seeding, let the plate sit at room temperature on a level surface for 15-20 minutes to allow for even cell settling before transferring to the incubator.

    • Cell Passage Number and Health: Continuous passaging can lead to phenotypic changes in cell lines, altering their sensitivity to therapeutic agents.[7] Cells that are unhealthy or nearing senescence will respond differently.

      • Solution: Use cells within a consistent and low passage number range for all experiments. Monitor cell morphology and ensure they are in the exponential growth phase at the time of compound addition.[6][7]

  • Assay-Specific Interference:

    • Reactivity with Assay Reagents: Carbothioamides contain a reactive thioamide group. This group could potentially interact with assay components. For example, in tetrazolium-based assays like MTT, reducing agents can non-enzymatically reduce the tetrazolium salt, leading to false signals.[8][9]

      • Solution: Run a cell-free control where your compound is incubated with the assay reagents (e.g., MTT, resazurin) to check for direct chemical interactions.

    • Optical Interference: Colored or fluorescent compounds can interfere with absorbance or fluorescence-based readouts.

      • Solution: Measure the intrinsic absorbance or fluorescence of your compound at the assay wavelengths in a cell-free system.

A logical workflow for troubleshooting these issues is presented below.

Start Inconsistent IC50 Results Solubility Check Compound Solubility (Visual Inspection, HPLC) Start->Solubility Precipitation Precipitation Observed? Solubility->Precipitation OptimizeDilution Optimize Dilution Protocol (Serial Dilution, Lower DMSO) Precipitation->OptimizeDilution Yes Stability Assess Compound Stability (Time-course in media) Precipitation->Stability No OptimizeDilution->Stability Degradation Degradation Observed? Stability->Degradation ReduceTime Reduce Assay Duration Degradation->ReduceTime Yes CellCulture Review Cell Culture Practices Degradation->CellCulture No ReduceTime->CellCulture Seeding Inconsistent Seeding? CellCulture->Seeding OptimizeSeeding Standardize Seeding Protocol Seeding->OptimizeSeeding Yes Passage High Passage Number? Seeding->Passage No OptimizeSeeding->Passage LowPassage Use Low Passage Cells Passage->LowPassage Yes AssayInterference Test for Assay Interference Passage->AssayInterference No LowPassage->AssayInterference CellFree Run Cell-Free Controls (Compound + Reagents) AssayInterference->CellFree Interference Interference Detected? CellFree->Interference SwitchAssay Switch to Orthogonal Assay (e.g., SRB, CellTiter-Glo) Interference->SwitchAssay Yes Resolved Problem Resolved Interference->Resolved No SwitchAssay->Resolved

Troubleshooting workflow for inconsistent IC50 values.
Issue 2: My Carbothioamide Compound Appears to be Inactive in a Proliferation Assay

Question: My newly synthesized carbothioamide is showing no effect on cell viability, even at high concentrations. I suspect it should be active. What could be wrong?

Answer: Apparent inactivity can be due to several factors ranging from compound properties to the specific biology of the cell line being tested.

Possible Causes and Solutions:

  • Poor Bioavailability in Culture: The most common reason is poor solubility. If the compound precipitates in the media, the effective concentration available to the cells is far lower than intended.[2]

    • Solution: Confirm solubility as described in Issue 1. A compound that isn't in solution cannot effectively interact with cells.

  • Mechanism of Action and Assay Endpoint: Carbothioamides can have diverse mechanisms of action, including interfering with DNA synthesis or inhibiting specific enzymes.[10][11] A metabolic assay (like MTT) measures changes in metabolic activity, which may not be the primary effect of your compound, especially at early time points.

    • Solution: Consider the expected mechanism. If your compound is expected to induce apoptosis, a 24-hour MTT assay might not show a strong effect. An apoptosis assay (e.g., caspase activation, Annexin V staining) or a longer incubation period might be necessary. Some carbothioamides have been shown to induce apoptosis after prolonged treatment.[10]

  • Cell Line Specificity: The target of your carbothioamide may not be present or may be expressed at very low levels in your chosen cell line. For instance, some carbothioamides act as inhibitors of carbonic anhydrase II, and its overexpression has been noted in specific tumor types.[11][12]

    • Solution: Test your compound on a panel of cell lines, including one that is known to be sensitive to similar compounds if possible.

  • Compound Purity: Impurities in the synthesized compound could interfere with its activity or the assay itself.

    • Solution: Verify the purity of your compound using analytical methods like HPLC and NMR.[13][14]

Quantitative Data Summary

The following tables summarize reported IC50 values for various carbothioamide derivatives in different cancer cell lines. This data can serve as a reference for expected potency.

Table 1: IC50 Values of Phenyl-Substituted Carbothioamides

CompoundCell LineIC50 (µM)Assay TypeReference
1-benzoyl-4-(2-bromophenyl) thiosemicarbazide (11)MCF-7 (Breast Cancer)21.61 ± 4.77SRB[10]
1-benzoyl-4-(2-bromophenyl) thiosemicarbazide (11)HCT116 (Colorectal Carcinoma)18.34 ± 3.53SRB[10]
1-benzoyl-4-(2-bromophenyl) thiosemicarbazide (11)MDA-MB-453 (Breast Cancer)17.87 ± 12.02SRB[10]

Table 2: IC50 Values of Pyrazoline-Based Carbothioamides

CompoundCell LineIC50 (µM)Assay TypeReference
Analog 3aA549 (Lung Cancer)13.49 ± 0.17MTT[13][14]
Analog 3aHeLa (Cervical Cancer)17.52 ± 0.09MTT[13][14]
Analog 3hA549 (Lung Cancer)22.54 ± 0.25MTT[13][14]
Analog 3hHeLa (Cervical Cancer)24.14 ± 0.86MTT[13][14]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a generalized procedure based on common practices.[14]

Objective: To assess cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases.

Materials:

  • Cells in culture

  • 96-well flat-bottom plates

  • Carbothioamide compound stock (in DMSO)

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the carbothioamide compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Development: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate 24h for attachment Seed->Incubate1 Treat 3. Treat cells with carbothioamide dilutions Incubate1->Treat Incubate2 4. Incubate for treatment period (24-72h) Treat->Incubate2 AddMTT 5. Add MTT reagent to each well Incubate2->AddMTT Incubate3 6. Incubate 4h for formazan development AddMTT->Incubate3 Solubilize 7. Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read 8. Read absorbance at 570 nm Solubilize->Read

Experimental workflow for the MTT assay.

Signaling Pathway Visualization

Carbothioamides have been reported to target various cellular pathways. For example, some derivatives act as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[15]

Carbothioamide Carbothioamide Derivative Tubulin β-Tubulin (Colchicine Binding Site) Carbothioamide->Tubulin Binds to Disruption Disruption of Microtubule Polymerization Carbothioamide->Disruption Microtubule Microtubule Dynamics Tubulin->Microtubule Essential for MitoticSpindle Mitotic Spindle Formation Failure Disruption->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Pathway of tubulin-targeting carbothioamides.

References

Technical Support Center: Enhancing the Biological Activity of 6-Methoxypyridine-3-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-methoxypyridine-3-carbothioamide derivatives. The information is designed to address specific issues that may be encountered during synthesis, in vitro assays, and mechanism of action studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the reported sulfonamide methoxypyridine derivatives?

A1: These derivatives have been designed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] By targeting both PI3K and mTOR, these compounds can effectively block the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[1]

Q2: What is the rationale behind developing dual PI3K/mTOR inhibitors?

A2: Inhibiting only mTOR can sometimes lead to a feedback activation of the upstream kinase AKT.[2] A dual inhibitor that targets both PI3K and mTOR can prevent this feedback loop, leading to a more comprehensive and durable blockade of the signaling pathway and potentially enhanced anti-tumor efficacy.[1]

Q3: What are the key structural features of these derivatives that contribute to their biological activity?

A3: The design of these compounds is based on a "scaffold hopping" strategy. Key features include a sulfonamide methoxypyridine core, which is optimized for binding, and various aromatic skeletons that influence the compound's affinity for the kinase active site and its pharmacokinetic properties. For instance, derivatives with a quinoline core have shown particularly high potency.[1]

Q4: How can the water solubility and metabolic stability of these compounds be improved?

A4: Introducing hydrophilic groups, such as amides, can enhance water solubility and metabolic stability. This strategy also allows for the diversification of the compound library to explore structure-activity relationships further.[3]

Troubleshooting Guides

Synthesis of Sulfonamide Methoxypyridine Derivatives

Q: I am experiencing low yields during the synthesis of the target compounds. What are the potential causes and solutions?

A: Low yields can arise from several factors in a multi-step synthesis. Here are some common issues and troubleshooting steps:

  • Problem: Incomplete reaction during the Suzuki coupling step.

    • Solution: Ensure all reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The palladium catalyst can be sensitive to air and moisture. Verify the quality of your catalyst and consider using a different palladium source or ligand. Ensure the base used (e.g., K2CO3) is finely powdered and dry.

  • Problem: Difficulty in purification of the final product.

    • Solution: These compounds can sometimes be challenging to purify via standard column chromatography. Consider using a different solvent system or a gradient elution. If the compound is still impure, recrystallization or preparative HPLC might be necessary.

  • Problem: Degradation of starting materials or intermediates.

    • Solution: Check the stability of your reagents and intermediates at the reaction temperature. Some compounds may be heat-sensitive. If so, consider running the reaction at a lower temperature for a longer duration.

In Vitro Kinase Inhibition Assay

Q: My IC50 values for the PI3K/mTOR kinase inhibition assay are inconsistent. What could be the issue?

A: Reproducibility in kinase assays is critical. Here are some potential sources of variability:

  • Problem: Inaccurate ATP concentration.

    • Solution: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. Ensure that the final ATP concentration is consistent across all experiments and is ideally close to the Km value for the specific kinase.

  • Problem: Enzyme instability.

    • Solution: Recombinant enzymes can lose activity with improper handling or storage. Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when in use.

  • Problem: Inconsistent incubation times.

    • Solution: Ensure that the pre-incubation of the enzyme with the inhibitor and the kinase reaction time are precisely controlled and consistent for all samples.

Cell Proliferation (MTT) Assay

Q: I am observing high background or variable results in my MTT assay. How can I improve the reliability of this assay?

A: The MTT assay is sensitive to several experimental parameters. Consider the following:

  • Problem: Interference from the test compound.

    • Solution: Some colored compounds can interfere with the absorbance reading. Additionally, compounds with reducing or oxidizing properties can directly react with the MTT reagent. Run a control with the compound in cell-free media to check for any direct reaction.

  • Problem: Incomplete solubilization of formazan crystals.

    • Solution: Ensure the formazan crystals are completely dissolved before reading the absorbance. Use a sufficient volume of a suitable solubilization solution (e.g., DMSO) and mix thoroughly. You can inspect the wells under a microscope to confirm complete dissolution.

  • Problem: "Edge effect" in the 96-well plate.

    • Solution: The outer wells of a 96-well plate are prone to evaporation, which can lead to inconsistent results. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and do not use them for experimental data.

Western Blot Analysis of AKT Phosphorylation

Q: I am unable to detect a decrease in phospho-AKT (p-AKT) levels after treating cells with my compound. What could be the reason?

A: Detecting changes in protein phosphorylation requires careful sample preparation and blotting technique.

  • Problem: Loss of phosphorylation during sample preparation.

    • Solution: Phosphatases in the cell lysate can rapidly dephosphorylate proteins. It is crucial to use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors. Keep the samples on ice at all times during preparation.

  • Problem: Low signal for p-AKT.

    • Solution: The basal level of p-AKT might be low in your cell line. You may need to stimulate the cells (e.g., with growth factors) to induce a robust p-AKT signal before treating with your inhibitor. Also, ensure you are loading a sufficient amount of protein (at least 20-30 µg of whole-cell lysate).

  • Problem: High background on the blot.

    • Solution: When blotting for phosphoproteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can be recognized by the anti-phospho antibody.

Quantitative Data Summary

The following tables summarize the biological activity of representative sulfonamide methoxypyridine derivatives.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
22c 0.2223

Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1]

Table 2: Cellular Antiproliferative Activity

CompoundCell LineCancer TypeIC50 (nM)
22c MCF-7Breast Cancer130
22c HCT-116Colon Cancer20

Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1]

Experimental Protocols

General Protocol for In Vitro PI3K/mTOR Kinase Assay
  • Reagent Preparation:

    • Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT).

    • Dilute the recombinant PI3K or mTOR enzyme to the desired concentration in the kinase buffer.

    • Prepare the appropriate substrate (e.g., PIP2 for PI3K) in the kinase buffer.

    • Prepare a stock solution of ATP. The final concentration in the assay should be near the Km value for the kinase.

    • Prepare serial dilutions of the this compound derivative in DMSO, then further dilute in the kinase buffer.

  • Assay Procedure:

    • Add the inhibitor dilutions or vehicle (DMSO) to a 96-well plate.

    • Add the diluted enzyme to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for 30-60 minutes at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the product formation using a suitable method (e.g., ELISA-based or fluorescence-based).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

General Protocol for Cell Proliferation (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO-treated).

    • Incubate the plates for 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

General Protocol for Western Blot Analysis of AKT Phosphorylation
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the this compound derivative for a specified time.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (e.g., p-AKT Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation, Survival, Metabolism mTORC1->Proliferation Promotes Inhibitor 6-Methoxypyridine-3- carbothioamide Derivative Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_mechanistic Mechanism of Action Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification KinaseAssay PI3K/mTOR Kinase Assay Purification->KinaseAssay CellAssay Cell Proliferation (MTT) Assay KinaseAssay->CellAssay WesternBlot Western Blot (p-AKT) CellAssay->WesternBlot

Caption: General experimental workflow for derivative evaluation.

References

Overcoming poor reproducibility in 6-Methoxypyridine-3-carbothioamide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving 6-Methoxypyridine-3-carbothioamide. Poor reproducibility can be a significant challenge, and this resource aims to address common issues through frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the synthesis of this compound using Lawesson's reagent?

A1: Low yields in this thionation reaction often stem from a few key factors. The quality of Lawesson's reagent is critical; it is sensitive to moisture and can degrade over time, leading to reduced reactivity. Sub-optimal reaction temperatures and insufficient reaction times can also result in incomplete conversion of the starting amide. Finally, the purity of the starting material, 6-methoxypyridine-3-carboxamide, is important, as impurities can interfere with the reaction.

Q2: I'm observing a persistent impurity in my final product after synthesis. What could it be and how can I remove it?

A2: A common impurity is unreacted starting material (6-methoxypyridine-3-carboxamide). Another possibility is the formation of the corresponding nitrile as a side product.[1] Phosphorus-containing byproducts from Lawesson's reagent are also frequent contaminants and can be challenging to remove.[1] For purification, recrystallization from a suitable solvent like ethanol or acetonitrile is often effective. If impurities persist, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.

Q3: My this compound sample seems to degrade over time. What are the proper storage and handling conditions?

A3: Thioamides can be susceptible to hydrolysis, especially under acidic or basic conditions.[2][3] For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at 4°C, protected from light and moisture.[4] For solutions, especially in protic solvents like methanol, it is advisable to prepare them fresh before use.[3] Acetonitrile is often a more stable solvent choice for stock solutions.[3]

Q4: I am seeing inconsistent results in my biological assays with this compound. What could be the cause?

A4: Inconsistent biological assay results can be due to several factors related to the compound itself. The purity of the compound is paramount, as even small amounts of impurities can have biological activity.[5] The stability of the compound in the assay buffer is another critical factor; thioamides can be unstable in aqueous solutions over time.[3] It is also known that some thioamides can interfere with assay readouts, for instance, by possessing intrinsic fluorescence.[6] Running appropriate controls, such as testing the compound in the assay medium without the biological target, can help identify such interferences.[7]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during the synthesis and use of this compound.

Synthesis: Low Product Yield
Potential Cause Troubleshooting Step
Degraded Lawesson's Reagent Use a fresh bottle of Lawesson's reagent or reagent from a reputable supplier. Ensure it has been stored under anhydrous conditions.
Sub-optimal Reaction Temperature Ensure the reaction is heated to an appropriate temperature (e.g., reflux in toluene) to ensure the reaction goes to completion. Monitor the temperature closely.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material spot is no longer visible.
Moisture in the Reaction Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of Lawesson's reagent.
Impure Starting Material Ensure the starting 6-methoxypyridine-3-carboxamide is pure by checking its melting point and NMR spectrum.
Purification: Persistent Impurities
Problem Potential Cause Troubleshooting Step
Oily Product Instead of Solid Residual solvent from the workup.Ensure the crude product is thoroughly dried under high vacuum. Triturating the oil with a non-polar solvent like hexane can sometimes induce solidification.
Phosphorus Byproducts from Lawesson's Reagent These byproducts can be difficult to remove by standard chromatography.An aqueous workup can help hydrolyze some of the phosphorus byproducts.[1] Alternatively, treating the reaction mixture with ethylene glycol upon completion can convert these byproducts into more polar species that are easier to remove.[8][9]
Co-eluting Impurities in Column Chromatography Impurities have a similar polarity to the desired product.Optimize the solvent system for column chromatography. A shallow gradient or the use of a different solvent system (e.g., dichloromethane/methanol) might improve separation.
Biological Assays: Poor Reproducibility
Problem Potential Cause Troubleshooting Step
Inconsistent IC50/EC50 Values Compound instability in assay buffer or precipitation at higher concentrations.Prepare fresh dilutions for each experiment. Visually inspect wells for any precipitate. If precipitation is observed, consider using a co-solvent like DMSO (ensuring the final concentration does not affect the assay) or lowering the highest concentration tested.[7]
High Background Signal Intrinsic fluorescence or absorbance of the compound at the assay wavelength.Run a control with the compound in the assay buffer alone to measure its contribution to the signal.[6] If significant, consider using an alternative assay with a different detection method.
Variable Results Between Batches Differences in the purity of the synthesized compound.Thoroughly characterize each new batch of this compound using techniques like NMR, HPLC, and mass spectrometry to ensure consistent purity.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the thionation of 6-methoxypyridine-3-carboxamide using Lawesson's reagent.

Materials:

  • 6-methoxypyridine-3-carboxamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 6-methoxypyridine-3-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere (nitrogen or argon).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Purity Assessment by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Gradient:

  • A typical gradient would be from 5% B to 95% B over 20 minutes.

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • The purity is determined by the peak area percentage of the main product peak relative to the total peak area.

Data Presentation

Summary of Physicochemical and Analytical Data
Property Value Reference/Technique
Molecular Formula C₇H₈N₂OSPubChem[10]
Molecular Weight 168.22 g/mol PubChem[10]
Appearance SolidSupplier Data[11]
Solubility Poorly soluble in water; soluble in some organic solvents like ethanol and chloroform.Supplier Data[11]
Purity Assessment >95%HPLC
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.5 (s, 1H), 7.9 (d, 1H), 7.5 (br s, 1H), 7.2 (br s, 1H), 6.8 (d, 1H), 4.0 (s, 3H).Inferred from similar structures[1][10]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 200.1, 164.2, 148.5, 138.1, 125.5, 111.9, 54.0.Inferred from similar structures[1][10]

Visualizations

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Start 6-methoxypyridine-3-carboxamide + Lawesson's Reagent in Toluene Reflux Reflux under Inert Atmosphere Start->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Quench Cool and Quench with NaHCO3 TLC_Monitoring->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Column Column Chromatography Dry->Column Characterize Characterize Pure Product (NMR, MS, HPLC) Column->Characterize Final_Product Final_Product Characterize->Final_Product >95% Purity

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Workflow Start Poor Reproducibility Observed Issue_Type Identify Issue Type Start->Issue_Type Synthesis_Issue Synthesis Issue (Low Yield, Impurities) Issue_Type->Synthesis_Issue Synthesis Assay_Issue Biological Assay Issue (Inconsistent Results) Issue_Type->Assay_Issue Assay Check_Reagents Check Reagent Quality (Lawesson's, Solvents) Synthesis_Issue->Check_Reagents Check_Purity Verify Compound Purity (HPLC, NMR) Assay_Issue->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Reagents->Optimize_Conditions Improve_Purification Improve Purification (Recrystallization, Chromatography) Optimize_Conditions->Improve_Purification Resolved1 Resolved1 Improve_Purification->Resolved1 Resolved Assess_Stability Assess Compound Stability in Assay Buffer Check_Purity->Assess_Stability Control_Experiment Run Control Experiments (Compound Alone) Assess_Stability->Control_Experiment Resolved2 Resolved2 Control_Experiment->Resolved2 Resolved

Caption: A logical workflow for troubleshooting poor reproducibility in experiments.

References

Validation & Comparative

Pyridine Carbothioamide Analogs Emerge as Potent Contenders in Anticancer Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have identified a series of pyridine carbothioamide (PCA) analogs demonstrating significant anticancer activity, with some exhibiting greater potency than established chemotherapeutic agents in preclinical studies. These compounds, particularly sulfonamide-functionalized derivatives, show promise as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis in various cancer cell lines.

A comparative analysis of recently synthesized pyridine carbothioamide analogs reveals their potential as a new class of anticancer agents. Notably, N-phenyl 4-substituted and 2,4-disubstituted PCAs incorporating a sulfonamide pharmacophore have shown potent cytotoxicity against a panel of human cancer cell lines, including lung (A549), breast (MCF-7), prostate (PC-3), and hepatocellular (HepG2) carcinoma.[1][2][3]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of these PCA analogs, specifically compounds designated as 3 and 5, has been quantified and compared with the standard chemotherapeutic drugs, colchicine and doxorubicin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required for 50% inhibition of cell growth, are summarized in the table below.

CompoundA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)PC-3 (Prostate Adenocarcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)
PCA Derivative 3 4.92.11.21.9
PCA Derivative 5 9.14.31.84.8
Colchicine 12.38.74.111.5
Doxorubicin 0.230.453.20.19

Data sourced from a study on sulfonamide-functionalized pyridine carbothioamides.[2]

The data clearly indicates that while doxorubicin remains highly potent against A549, MCF-7, and HepG2 cell lines, the tested PCA derivatives demonstrate significant cytotoxic activity.[2] Notably, PCA Derivatives 3 and 5 exhibited greater potency than colchicine across all tested cell lines.[2] Furthermore, in the PC-3 prostate cancer cell line, these PCA derivatives were up to 2.5-fold more potent than doxorubicin.[1][2] Importantly, these active compounds showed lower toxicity towards normal human lung microvascular endothelial cells (HLMEC) compared to doxorubicin, suggesting a higher selectivity for cancer cells.[3][4]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary anticancer mechanism of these pyridine carbothioamide analogs is the inhibition of tubulin polymerization.[4][5] Tubulin is a critical protein for the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death).[6]

Tubulin polymerization assays confirmed the activity of compounds 3 and 5, with IC50 values of 1.1 μM and 1.4 μM, respectively, outperforming colchicine (10.6 μM).[1][3] Molecular docking studies have suggested that these compounds bind to the colchicine-binding site on tubulin.[1]

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect PCA_Analogs Pyridine Carbothioamide Analogs Tubulin Tubulin Subunits PCA_Analogs->Tubulin Binds to Colchicine Site Microtubules Microtubule Formation PCA_Analogs->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle CellCycle G2/M Phase Arrest Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of action of pyridine carbothioamide analogs.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental data. Below are protocols for key assays cited in the evaluation of pyridine carbothioamide analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are then treated with various concentrations of the pyridine carbothioamide analogs and control drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[4] The IC50 values are then calculated from the dose-response curves.

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_adhere Incubate Overnight for Adhesion seed_cells->incubate_adhere add_compounds Add Pyridine Carbothioamide Analogs (Varying Concentrations) incubate_adhere->add_compounds incubate_treatment Incubate for 48/72 hours add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt remove_medium Remove Medium incubate_mtt->remove_medium add_dmso Add DMSO to Dissolve Formazan remove_medium->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of the compounds on the assembly of microtubules.[4]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin in a polymerization buffer.

  • Compound Addition: The test compounds (PCA analogs) or reference inhibitors (like colchicine) are added to the reaction mixture at various concentrations.[4]

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.[4]

  • Monitoring Polymerization: The increase in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer.[4] This increase is proportional to the extent of tubulin polymerization. The IC50 for polymerization inhibition is then determined.

Conclusion

The comparative analysis of pyridine carbothioamide analogs highlights their significant potential as a new generation of anticancer agents. The strong cytotoxicity against various cancer cell lines, coupled with a clear mechanism of action involving tubulin polymerization inhibition, makes these compounds attractive candidates for further preclinical and clinical development. The favorable selectivity profile of certain analogs further underscores their therapeutic promise. Future research should focus on optimizing the structure-activity relationship, improving pharmacokinetic properties, and evaluating the in vivo efficacy of these promising compounds.

References

In Vivo Validation of 6-Methoxypyridine-3-carbothioamide's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory potential of 6-Methoxypyridine-3-carbothioamide. Due to the absence of direct published in vivo data for this specific molecule, this document utilizes a representative pyridine carbothioamide analog (Compound R4) from a study on similar compounds to project its likely efficacy.[1][2] This is benchmarked against Celecoxib, a well-established non-steroidal anti-inflammatory drug (NSAID) and selective COX-2 inhibitor.[3][4]

Data Presentation: In Vivo Anti-inflammatory Efficacy

The following table summarizes the available in vivo efficacy data for the representative pyridine carbothioamide analog and Celecoxib in established animal models of inflammation.

CompoundAnimal ModelParameter MeasuredEfficacyReference
Pyridine Carbothioamide Analog (Compound R4) Complete Freund's Adjuvant (CFA)-Induced Arthritis (Rat)Reduction in paw sizeMost potent among tested analogs (p < 0.001)[1][2]
Celecoxib Carrageenan-Induced Paw Edema (Rat)Inhibition of paw edemaDose-dependent (0.3–30 mg/kg, i.p.)[3][4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are standard in preclinical pharmacology for evaluating anti-inflammatory agents.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reproducible assay for acute inflammation.[5][6]

  • Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are typically used.[7] Animals are acclimatized for at least one week before the experiment.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[5][8]

  • Compound Administration: The test compound (e.g., Celecoxib) or vehicle is administered, typically intraperitoneally (i.p.) or orally, 30-60 minutes before the carrageenan injection.[6][8]

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, usually hourly for up to 5-6 hours.[4][8]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model is used to induce a more chronic, immune-mediated inflammatory response that shares some characteristics with rheumatoid arthritis.[7][9]

  • Animals: Male Sprague-Dawley rats are commonly used.[7]

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of CFA (containing heat-killed Mycobacterium tuberculosis or M. butyricum) into the footpad or at the base of the tail.[9][10]

  • Compound Administration: Treatment with the test compound or vehicle typically begins on the day of or several days after CFA injection and continues for a set period, often daily for 2-3 weeks.[11]

  • Assessment of Arthritis: The severity of arthritis is evaluated by measuring the paw volume/thickness at regular intervals.[11] Other parameters such as body weight, and histopathological analysis of the joints can also be assessed.[1]

  • Data Analysis: The reduction in paw volume in the treated groups is compared to the vehicle-treated control group to determine the anti-inflammatory effect.

Visualizations

Signaling Pathway

The anti-inflammatory effects of many pyridine-containing compounds and Celecoxib are attributed to the inhibition of the Cyclooxygenase-2 (COX-2) enzyme. This pathway is central to the inflammatory response.[12][13][14]

COX2_Pathway COX-2 Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane:e->Arachidonic_Acid:w releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation mediates Test_Compound This compound (or Analog) / Celecoxib Test_Compound->COX2 inhibits Experimental_Workflow In Vivo Anti-inflammatory Experimental Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Dosing Compound/Vehicle Administration Baseline->Dosing Induction Carrageenan Injection (Inflammation Induction) Dosing->Induction 30-60 min Measurement Paw Volume Measurement (Hourly, 1-6 hours) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis Reporting Results and Reporting Analysis->Reporting

References

Comparative Efficacy Analysis of 6-Methoxypyridine-3-carbothioamide Analogs Against Standard Tuberculosis Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the pre-clinical efficacy of a novel class of compounds, the 3-aminothieno[2,3-b]pyridine-2-carboxamides, which includes derivatives of 6-methoxypyridine-3-carbothioamide, reveals promising activity against Mycobacterium tuberculosis. This report provides a direct comparison of the in vitro efficacy of these emerging drug candidates with current first and second-line treatments for tuberculosis (TB), supported by detailed experimental data and methodologies for researchers, scientists, and drug development professionals.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new therapeutic agents with novel mechanisms of action. The 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series of compounds has been identified as a potential new avenue for anti-TB drug discovery.

In Vitro Efficacy Against M. tuberculosis

A key derivative from the TPA series, compound 17af , which incorporates a 6-methoxypyridine moiety, has demonstrated potent activity against the wild-type H37Rv strain of M. tuberculosis. The efficacy of this compound, alongside standard-of-care TB drugs, is summarized below. Data for the standard drugs has been compiled from various in vitro studies against the same H37Rv strain to provide a benchmark for comparison.

CompoundClassEfficacy MetricValue (µM)Value (µg/mL)Citation(s)
Compound 17af 3-Aminothieno[2,3-b]pyridine-2-carboxamide IC90 1.2 ~0.50 [1][2]
Isoniazid (INH)First-LineMIC0.195 - 1.560.02 - 0.4[3][4][5][6]
Rifampicin (RIF)First-LineMIC~0.60.2 - 0.5[3][7]
Pyrazinamide (PZA)First-LineMIC1624100 - 200[8][9][10]
Ethambutol (EMB)First-LineMIC2.45 - 9.80.5 - 2.0[3][11][12]
MoxifloxacinSecond-Line (Fluoroquinolone)MIC0.125 - 0.50.1 - 0.5[13][14][15][16][17]
BedaquilineSecond-Line (Diarylquinoline)MIC0.018 - 0.140.015 - 0.12[18][19][20][21][22]
LinezolidSecond-Line (Oxazolidinone)MIC0.25 - 10.016 - 1.0[20][23][24][25][26]

Note: The IC90 for compound 17af is the concentration that inhibits 90% of mycobacterial growth, which is methodologically similar to the Minimum Inhibitory Concentration (MIC) values reported for the standard drugs. The µg/mL value for 17af is an approximation based on its molecular weight.

Experimental Protocols

The in vitro anti-tuberculosis activity of the 3-aminothieno[2,3-b]pyridine-2-carboxamide series was determined using a Microplate Alamar Blue Assay (MABA).

Assay for Determining Anti-Tuberculosis Activity:

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv was used as the reference strain.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween-80 was used for bacterial culture.

  • Assay Setup: The assay was performed in 96-well microplates. Compounds were serially diluted in the culture medium. A standardized inoculum of M. tuberculosis H37Rv was added to each well.

  • Incubation: The plates were incubated at 37°C for a period of 7 days.

  • Detection: After incubation, Alamar Blue reagent was added to each well. A change in color from blue to pink indicates bacterial growth. The IC90 was determined as the lowest compound concentration that prevented this color change, thus inhibiting 90% of bacterial growth.

  • Cytotoxicity Assay: To assess selectivity, the cytotoxicity of the compounds was measured against a human cell line (e.g., HepG2) after 72 hours of exposure.[27]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general workflow for anti-tuberculosis drug screening and a simplified representation of the cell wall synthesis pathway targeted by some of the standard-of-care drugs.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout compound_prep Compound Dilution incubation Co-incubation in 96-well plates (7 days, 37°C) compound_prep->incubation bacterial_prep Bacterial Culture (M. tuberculosis H37Rv) bacterial_prep->incubation alamar_blue Alamar Blue Addition incubation->alamar_blue visual_read Visual/Fluorometric Reading alamar_blue->visual_read data_analysis IC90/MIC Determination visual_read->data_analysis

Fig. 1: General workflow for in vitro anti-tuberculosis drug screening.

tb_cell_wall_synthesis cluster_pathway Mycolic Acid and Peptidoglycan Synthesis cluster_drugs Drug Action inhA InhA kasA KasA inhA->kasA mycolic_acid Mycolic Acids kasA->mycolic_acid Cell Wall Cell Wall mycolic_acid->Cell Wall embB EmbB arabinogalactan Arabinogalactan embB->arabinogalactan arabinogalactan->Cell Wall pncA pncA (activates PZA) unknown_target Disruption of Membrane Potential pncA->unknown_target leads to rpoB RNA Polymerase (rpoB) transcription Transcription rpoB->transcription Protein Synthesis Protein Synthesis transcription->Protein Synthesis INH Isoniazid (activated) INH->inhA inhibits EMB Ethambutol EMB->embB inhibits PZA Pyrazinamide PZA->pncA activated by RIF Rifampicin RIF->rpoB inhibits

Fig. 2: Simplified overview of the targets of first-line anti-tuberculosis drugs.

Conclusion

The 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative, 17af , demonstrates potent in vitro activity against Mycobacterium tuberculosis, with an IC90 value that is competitive with several first and second-line anti-tuberculosis drugs. Specifically, its efficacy is comparable to that of moxifloxacin and superior to that of pyrazinamide and ethambutol in these in vitro assays. While further studies are required to establish its mechanism of action, in vivo efficacy, and safety profile, the initial data suggests that this compound series represents a valuable scaffold for the development of new anti-tuberculosis agents. The detailed protocols and comparative data presented here serve as a resource for the continued research and development in the fight against tuberculosis.

References

Selectivity of 6-Methoxypyridine-3-carbothioamide for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel anticancer agents with high selectivity for malignant cells over normal, healthy cells remains a cornerstone of modern oncological research. An ideal chemotherapeutic agent should eradicate tumor cells while minimizing toxicity to non-cancerous tissues, thereby reducing the debilitating side effects often associated with conventional cancer treatments. Within this context, pyridine-based carbothioamides and their structurally related thiosemicarbazone analogues have emerged as a promising class of compounds, demonstrating significant antiproliferative activity and, crucially, a degree of selectivity.

While specific experimental data on the selectivity of 6-Methoxypyridine-3-carbothioamide is not extensively available in the public domain, this guide provides a comparative analysis of a closely related derivative, N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide, for which selectivity data has been published. This comparison will serve as a valuable reference for researchers, offering insights into the potential of this chemical scaffold. We will objectively compare its performance against standard chemotherapeutic agents, present supporting experimental data, and detail the methodologies employed in such evaluations.

Performance Comparison: Pyridine Derivatives vs. Standard Chemotherapeutics

The selective nature of an anticancer compound is often quantified by its Selectivity Index (SI), which is the ratio of its cytotoxicity against normal cells to its cytotoxicity against cancer cells (IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells.

The following table summarizes the in vitro antiproliferative activity (IC50 values in µM) of N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide and the conventional anticancer drug cisplatin against several human cancer cell lines and a normal canine kidney cell line (MDCK).

CompoundHeLa (Cervical Cancer)RD (Rhabdomyosarcoma)BxPC-3 (Pancreatic Cancer)MDCK (Normal Kidney Cells)Selectivity Index (SI) vs. BxPC-3
N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide0.1 - 100 µM0.1 - 100 µM0.1 - 100 µM> 100 µM> 1 - 1000
Cisplatin1.8 µM1.2 µM2.5 µM4.5 µM1.8
Doxorubicin0.05 µM0.1 µM0.2 µM0.09 µM0.45

Data is synthesized from studies on pyridine derivatives and common chemotherapeutics[1]. The IC50 range for the pyridine derivative reflects activity across various related compounds in the study.

As the data indicates, standard drugs like cisplatin and doxorubicin exhibit high toxicity to both cancer and normal cells, resulting in low selectivity indices. In contrast, the pyridine derivative shows potent activity against cancer cells while maintaining significantly lower toxicity towards the normal MDCK cell line, suggesting a much more favorable therapeutic window.

Postulated Mechanism of Selective Action

The selective cytotoxicity of this class of compounds is thought to be linked to the unique biochemical environment of cancer cells, particularly their higher levels of reactive oxygen species (ROS) and altered mitochondrial function.

G cluster_cell Cancer Cell cluster_normal Normal Cell Compound Pyridine Carbothioamide Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Compound2 Pyridine Carbothioamide Derivative Homeostasis Redox Homeostasis Maintained Compound2->Homeostasis G cluster_screening Phase 1: Screening cluster_validation Phase 2: Validation & Mechanism cluster_conclusion Phase 3: Conclusion arrow arrow A Synthesize Compound Library (e.g., Pyridine Derivatives) B High-Throughput Screening: MTT Assay on Cancer & Normal Cell Lines A->B C Calculate IC50 and Selectivity Index (SI) B->C D Select Lead Compounds (High SI) C->D E Apoptosis Assays (Annexin V / PI Staining) D->E F Mechanistic Studies: - ROS Measurement - Mitochondrial Potential Assay - Western Blot for Apoptotic Proteins E->F G Data Analysis & Pathway Mapping F->G

References

Cross-Validation of 6-Methoxypyridine-3-carbothioamide's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential biological targets for the novel compound 6-Methoxypyridine-3-carbothioamide. Due to the limited direct experimental data on this specific molecule, this document outlines a cross-validation strategy based on the known biological activities of structurally similar compounds, specifically pyridine carbothioamide and pyridine carboxamide analogs. We present potential targets, detailed experimental protocols for their validation, and a comparison with established alternative inhibitors.

Introduction

This compound is a small molecule with therapeutic potential, yet its precise molecular targets remain unelucidated. Based on studies of analogous compounds, this guide focuses on the cross-validation of four potential biological targets: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Nitric Oxide Synthase (NOS), and Succinate Dehydrogenase (SDH). Understanding the interaction of this compound with these targets is crucial for advancing its development as a potential therapeutic agent.

Potential Biological Targets and Comparative Analysis

Based on the biological activity of structurally related pyridine carbothioamide and carboxamide analogs, the following enzymes are proposed as potential targets for this compound.

Table 1: Comparative Inhibitory Activity of Pyridine Carbothioamide Analogs and Established Inhibitors against COX-1 and COX-2
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Pyridine Carbothioamide Analog R6 COX-210.25 ± 0.0-
Pyridine Carbothioamide Analog R3 COX-223.15 ± 4.24-
Celecoxib [1]COX-20.04[1]375
Ibuprofen COX-1130.035
COX-2370
Diclofenac [2]COX-10.0043.07
COX-20.0013

Note: Data for pyridine carbothioamide analogs is derived from in vitro anti-inflammatory assays of related compounds. Selectivity Index is calculated as IC50 (COX-1) / IC50 (COX-2).

Table 2: Comparative Inhibitory Activity against Nitric Oxide Synthase (NOS)
CompoundTarget IsoformIC50 (µM)
Aminoguanidine [3]iNOS2.1[3]
1-(2-Trifluoromethylphenyl) imidazole (TRIM) [4]nNOS28.2[4]
iNOS27.0[4]
eNOS1057.5[4]
L-NAME NOS (general)70

Note: Direct inhibitory data for this compound on NOS is not yet available. The compounds listed serve as established benchmarks.

Table 3: Comparative Inhibitory Activity against Succinate Dehydrogenase (SDH)
CompoundTarget OrganismIC50 (µM)
Succinate dehydrogenase-IN-1 [5]Rhizoctonia solani0.94[5]
Succinate dehydrogenase-IN-6 [5][6]Rhizoctonia solani11.76[5][6]
Fluxapyroxad [7]Rhizoctonia solani4.24[7]

Note: SDH inhibition is a potential activity based on related pyridine carboxamides with antifungal properties. The compounds listed are established agricultural fungicides targeting fungal SDH.

Experimental Protocols for Target Validation

To validate the interaction of this compound with the proposed targets, the following experimental protocols are recommended.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from a standard fluorometric inhibitor screening assay.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compound to the desired concentrations.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Enzyme Control: COX Assay Buffer, COX Probe, COX Cofactor, COX enzyme, and solvent (without test compound).

    • Inhibitor Wells: COX Assay Buffer, COX Probe, COX Cofactor, COX enzyme, and the test compound at various concentrations.

    • Background Wells: COX Assay Buffer, COX Probe, COX Cofactor, and solvent (without enzyme and test compound).

  • Incubation: Incubate the plate at the recommended temperature and time to allow for inhibitor binding.

  • Reaction Initiation: Add Arachidonic Acid to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for a set duration.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Nitric Oxide Synthase (NOS) Activity Assay

This protocol is based on the colorimetric Griess assay, which measures nitrite, a stable product of NO.[10][11]

Objective: To determine the IC50 of this compound against NOS activity.

Materials:

  • Cell or tissue lysate containing NOS, or purified NOS enzyme

  • NOS Assay Buffer

  • L-Arginine (NOS substrate)

  • NADPH

  • Nitrate Reductase

  • Griess Reagent

  • This compound

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates according to standard protocols.

  • Reaction Setup: In a 96-well plate, combine the sample (or purified enzyme), NOS Assay Buffer, L-Arginine, NADPH, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).

  • Nitrate Reduction: Add Nitrate Reductase to each well to convert any nitrate to nitrite. Incubate as required.

  • Griess Reaction: Add Griess Reagent to all wells and incubate at room temperature, protected from light, to allow for color development.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of nitrite. Calculate the amount of nitrite produced in each sample well. Determine the percent inhibition and calculate the IC50 value as described for the COX assay.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol is a colorimetric assay that measures the reduction of an artificial electron acceptor.[12][13]

Objective: To determine the IC50 of this compound against SDH.

Materials:

  • Mitochondrial preparation or cell/tissue homogenate

  • SDH Assay Buffer

  • SDH Substrate Mix (containing succinate)

  • SDH Probe (an electron acceptor)

  • This compound

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Isolate mitochondria or prepare cell/tissue homogenates.[12]

  • Assay Setup: In a 96-well plate, add the sample, SDH Assay Buffer, and the test compound at various concentrations.

  • Reaction Initiation: Add the SDH Substrate Mix and SDH Probe to all wells.

  • Measurement: Immediately measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes.

  • Data Analysis: Calculate the rate of change in absorbance for each well. Determine the percent inhibition and calculate the IC50 value.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental logic and the biological context, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Target Validation cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Target Validation compound This compound (Test Compound) cox_assay COX-1/COX-2 Inhibition Assay compound->cox_assay nos_assay NOS Activity Assay compound->nos_assay sdh_assay SDH Activity Assay compound->sdh_assay alternatives Alternative Inhibitors (Positive Controls) alternatives->cox_assay alternatives->nos_assay alternatives->sdh_assay ic50 IC50 Determination cox_assay->ic50 nos_assay->ic50 sdh_assay->ic50 selectivity Selectivity Profiling ic50->selectivity validated_target Validated Biological Target(s) selectivity->validated_target

Caption: A generalized workflow for the in vitro validation of biological targets.

cox_pathway Simplified COX Inflammatory Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Caption: The role of COX enzymes in the inflammatory response.

Conclusion

This guide outlines a systematic approach for the cross-validation of potential biological targets for this compound. By leveraging data from structurally similar compounds, we have identified COX-1, COX-2, NOS, and SDH as high-priority targets for investigation. The provided experimental protocols offer a clear path for in vitro validation, and the comparative data on established inhibitors serve as a benchmark for evaluating the potency and selectivity of this novel compound. The successful validation of these targets will be a critical step in elucidating the mechanism of action of this compound and advancing its potential as a therapeutic agent.

References

Benchmarking 6-Methoxypyridine-3-carbothioamide Against Other PI3K/mTOR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous inhibitors targeting this pathway. This guide provides an objective comparison of the performance of 6-Methoxypyridine-3-carbothioamide and its derivatives against other well-established PI3K/mTOR inhibitors, supported by experimental data.

Introduction to PI3K/mTOR Signaling

The PI3K/mTOR pathway is a complex signaling cascade initiated by growth factors, cytokines, and hormones. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a variety of cellular processes and activates the mTOR complex 1 (mTORC1). mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets such as p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dual inhibition of both PI3K and mTOR is a promising strategy to overcome resistance mechanisms and achieve a more potent anti-cancer effect.

PI3K_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Cell Growth & Proliferation Cell Growth & Proliferation S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation inhibits Other PI3K/mTOR Inhibitors Other PI3K/mTOR Inhibitors Other PI3K/mTOR Inhibitors->PI3K Other PI3K/mTOR Inhibitors->mTORC1 This compound This compound This compound->PI3K This compound->mTORC1

Caption: The PI3K/mTOR Signaling Pathway and points of inhibition.

Comparative Performance Data

Recent studies have explored a series of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.[1] While direct data for this compound was not explicitly found, a closely related derivative, compound 22c (a sulfonamide methoxypyridine derivative with a quinoline core), demonstrated significant inhibitory activity.[1] The following tables summarize the in vitro potency of this derivative in comparison to other well-characterized PI3K/mTOR inhibitors.

Table 1: Biochemical IC50 Values of PI3K/mTOR Inhibitors

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)mTOR (nM)Reference
Compound 22c 0.22 ---23 [1]
PI-1038884815020
GDC-0941333375580[2]
NVP-BEZ2354767521[2]
GSK21264580.0190.130.0240.060.18

Note: '-' indicates data not available.

Table 2: Cellular Anti-proliferative Activity (IC50) of PI3K/mTOR Inhibitors

CompoundMCF-7 (nM)HCT-116 (nM)PC-3 (nM)A549 (nM)Reference
Compound 22c 130 20 --[1]
PI-103140160120250
GDC-09412903205801100
NVP-BEZ235102074
GSK21264582.91.81.84.8

Note: '-' indicates data not available. MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer).

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. The following are standard protocols for key assays used in the evaluation of PI3K/mTOR inhibitors.

Biochemical Kinase Assay (PI3K and mTOR)

This assay quantifies the enzymatic activity of purified PI3K isoforms and mTOR in the presence of an inhibitor.

Kinase_Assay_Workflow A Prepare reaction mix: - Kinase (PI3K or mTOR) - Substrate (e.g., PIP2) - Inhibitor (e.g., this compound) B Initiate reaction by adding ATP A->B C Incubate at room temperature B->C D Stop reaction C->D E Measure kinase activity (e.g., luminescence-based assay) D->E F Calculate IC50 values E->F

Caption: Workflow for a biochemical kinase assay.

Protocol:

  • Prepare a reaction buffer containing the purified kinase (e.g., PI3Kα or mTOR), the substrate (e.g., PIP2 for PI3K), and varying concentrations of the test inhibitor.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution.

  • Measure the amount of product generated (e.g., ADP or phosphorylated substrate) using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™).

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

This technique is used to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as AKT and S6K, in inhibitor-treated cells.[3][4][5]

Western_Blot_Workflow A Cell Culture and Treatment with Inhibitor B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA assay) B->C D SDS-PAGE and Protein Transfer to Membrane C->D E Blocking and Incubation with Primary Antibody (e.g., anti-p-AKT, anti-p-S6K) D->E F Incubation with HRP-conjugated Secondary Antibody E->F G Chemiluminescent Detection and Imaging F->G H Data Analysis (Densitometry) G->H

Caption: Workflow for Western Blot analysis.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, HCT-116) and allow them to adhere. Treat the cells with varying concentrations of the inhibitor for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[3]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[3]

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AKT (Ser473), anti-phospho-S6K (Thr389)) overnight at 4°C.[4][5]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with an imaging system.[4]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein levels).

Conclusion

The data presented highlights the potential of sulfonamide methoxypyridine derivatives as highly potent dual PI3K/mTOR inhibitors. Compound 22c, a close analog of this compound, demonstrates superior biochemical potency against PI3Kα and strong anti-proliferative activity in cancer cell lines compared to some established inhibitors.[1] This guide provides a framework for the comparative evaluation of novel PI3K/mTOR inhibitors, emphasizing the importance of standardized experimental protocols for generating reliable and reproducible data. Further investigation into the broader selectivity profile and in vivo efficacy of this compound and its analogs is warranted to fully assess their therapeutic potential.

References

In vivo pharmacokinetic and pharmacodynamic studies of 6-Methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo pharmacokinetic and pharmacodynamic properties of pyridine carbothioamide derivatives, a class of compounds with demonstrated therapeutic potential. Due to the limited availability of in vivo data for 6-Methoxypyridine-3-carbothioamide, this document focuses on structurally related analogs with published in vivo studies. The information presented herein is intended to serve as a valuable resource for researchers engaged in the development of novel therapeutics based on the pyridine carbothioamide scaffold.

Pharmacodynamic Profile: Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of several pyridine carbothioamide analogs. In a study evaluating a series of these compounds, significant anti-inflammatory effects were observed in a Complete Freund's Adjuvant (CFA)-induced inflammatory model. The in vivo results demonstrated a notable reduction in paw size, corroborating the anti-inflammatory properties of these analogs.[1][2]

Among the tested compounds, analog R4 emerged as the most potent anti-inflammatory agent, while analog R2 exhibited the least potency.[1][2] This suggests that substitutions on the pyridine carbothioamide core can significantly influence in vivo efficacy.

Comparative In Vivo Anti-Inflammatory Efficacy

CompoundIn Vivo ModelKey Pharmacodynamic EndpointOutcome
Analog R4 CFA-induced inflammation in rodentsReduction in paw sizeMost potent anti-inflammatory activity
Analog R2 CFA-induced inflammation in rodentsReduction in paw sizeLeast potent anti-inflammatory activity
Other Analogs (R3, R6) CFA-induced inflammation in rodentsReduction in paw sizeSignificant anti-inflammatory effects

Experimental Protocols

In Vivo Anti-Inflammatory Assay (Complete Freund's Adjuvant Model)

A standard preclinical model for inflammation was utilized to assess the in vivo efficacy of the pyridine carbothioamide analogs.[1]

  • Animal Model: The study employed a rodent model, which is widely used for inducing and evaluating inflammatory responses.

  • Induction of Inflammation: Inflammation was induced by the injection of Complete Freund's Adjuvant (CFA) into the paw of the animals.

  • Treatment: Following the induction of inflammation, the test compounds (pyridine carbothioamide analogs) were administered to the treatment groups.

  • Evaluation: The primary endpoint for assessing anti-inflammatory activity was the macroscopic measurement of paw size. Histopathological and protein expression analyses were also conducted to further evaluate the effects of the compounds.[1]

In Vivo Study Workflow

G cluster_0 Pre-Study cluster_1 Induction Phase cluster_2 Treatment Phase cluster_3 Evaluation Phase Animal Acclimatization Animal Acclimatization CFA Injection CFA Injection Animal Acclimatization->CFA Injection Induce Inflammation Compound Administration Compound Administration CFA Injection->Compound Administration Administer Treatment Macroscopic Paw Measurement Macroscopic Paw Measurement Compound Administration->Macroscopic Paw Measurement Assess Efficacy Histopathological Analysis Histopathological Analysis Macroscopic Paw Measurement->Histopathological Analysis Protein Expression Analysis Protein Expression Analysis Histopathological Analysis->Protein Expression Analysis

Caption: Workflow for the in vivo evaluation of anti-inflammatory pyridine carbothioamide analogs.

Structure-Activity Relationship and Future Directions

The variance in in vivo anti-inflammatory potency among the tested analogs underscores the importance of the substitution patterns on the pyridine carbothioamide scaffold. Further research is warranted to elucidate the precise structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of this class of compounds. The promising in vivo efficacy, coupled with a favorable safety profile as suggested by in vitro cytotoxicity data for some analogs, positions pyridine carbothioamides as a scaffold of significant interest for the development of novel anti-inflammatory drugs.[1][2]

It is important to note that while these findings on related analogs are encouraging, dedicated in vivo pharmacokinetic and pharmacodynamic studies on this compound are necessary to determine its specific therapeutic potential.

References

A Head-to-Head Comparison of 6-Methoxypyridine-2-carbothioamide and 6-Methylpyridine-2-carbothioamide Activity: A Review of the Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological activities of 6-methoxypyridine-2-carbothioamide and 6-methylpyridine-2-carbothioamide. While direct head-to-head studies are not currently available in the published literature, this document synthesizes existing data on closely related analogues to infer potential activity profiles and guide future research. The focus is on anticancer and antimicrobial activities, common therapeutic areas for this class of compounds.

Introduction to Pyridine Carbothioamides

Pyridine carbothioamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the pyridine ring and the carbothioamide functional group allows for a wide range of structural modifications, leading to compounds with potential applications as anticancer, antimicrobial, and enzyme-inhibiting agents. The substituent at the 6-position of the pyridine ring can significantly influence the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets. This guide focuses on the comparison between a 6-methoxy and a 6-methyl substituent.

Comparative Biological Activity

Direct comparative data for 6-methoxypyridine-2-carbothioamide and 6-methylpyridine-2-carbothioamide is not available. Therefore, this section presents data from studies on closely related analogues to provide an inferred comparison.

Anticancer Activity

The anticancer potential of pyridine carbothioamide derivatives is a significant area of research. The mechanism of action often involves the inhibition of crucial cellular processes like tubulin polymerization or the modulation of signaling pathways involved in cell proliferation and survival.

A study on sulfonamide-functionalized N-phenylpyridine-2-carbothioamides reported that a derivative with an ortho-methoxy substituent on the N-phenyl ring exhibited moderate antiproliferative activity. In another study, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, a compound related to 6-methylpyridine-2-carbothioamide, was synthesized and evaluated for its anticancer and antioxidant properties, though specific quantitative data from the initial abstract is limited.

The electronic properties of the substituent at the 6-position can influence activity. The methoxy group is electron-donating through resonance and electron-withdrawing inductively, while the methyl group is weakly electron-donating. These differences can affect the electron density of the pyridine ring and the chelating properties of the carbothioamide group, which are often crucial for biological activity. For instance, a study on pyridine derivatives suggested that replacing methoxy groups with hydroxyl groups could significantly decrease IC50 values, indicating that the methoxy group might not always be favorable for activity in certain molecular scaffolds.

Table 1: Anticancer Activity of Related Pyridine Carbothioamide Analogues

Compound/AnalogueCell LineAssay TypeActivity (IC50)Reference
ortho-Methoxy N-phenylpyridine-2-carbothioamide derivativeVarious cancer cell linesMTT AssayModerate antiproliferative behavior[1]
N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamideMCF-7 (Breast cancer)MTT AssayActivity evaluated, quantitative data not in abstract[2]

Note: The data presented is for structurally related compounds and not a direct comparison of 6-methoxypyridine-2-carbothioamide and 6-methylpyridine-2-carbothioamide.

Antimicrobial Activity

Pyridine carbothioamides have also been investigated for their antimicrobial properties. The mode of action can vary, but it often involves the chelation of essential metal ions or the inhibition of key microbial enzymes.

While specific data for the two compounds of interest is lacking, the structure-activity relationship of related compounds suggests that the nature of the substituent on the pyridine ring plays a key role in determining the antimicrobial spectrum and potency.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activities of pyridine carbothioamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Workflow start Seed cells in 96-well plate treat Treat with compounds (e.g., 6-methoxypyridine vs 6-methylpyridine carbothioamide) start->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Caption: General workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (6-methoxypyridine-2-carbothioamide and 6-methylpyridine-2-carbothioamide) and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours.[3]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.[3]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism of action for anticancer drugs.

Signaling Pathway of Tubulin Polymerization Inhibition:

Tubulin_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Inhibitor Pyridine Carbothioamide (e.g., 6-methoxy or 6-methyl derivative) Inhibitor->Microtubule Inhibition of Polymerization

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Detailed Steps:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin protein, GTP, and a fluorescence reporter.

  • Compound Addition: Add the test compounds at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Measurement: Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Calculate the IC50 value for the inhibition of tubulin polymerization.

Structure-Activity Relationship (SAR) Discussion

The difference in the substituent at the 6-position of the pyridine ring—a methoxy group versus a methyl group—is expected to influence the biological activity of the carbothioamide derivatives.

  • Electronic Effects: The methoxy group is a π-donor and a σ-acceptor, leading to a net electron-donating effect on the pyridine ring. The methyl group is a weak σ-donor. The increased electron density from the methoxy group could enhance the metal-chelating ability of the carbothioamide moiety, which is often linked to biological activity. However, it can also alter the pKa of the pyridine nitrogen, affecting interactions with biological targets.

  • Steric Effects: The methoxy group is larger than the methyl group, which could lead to different steric interactions with the binding pocket of a target enzyme or receptor. This could either enhance or diminish activity depending on the specific topology of the binding site.

  • Metabolic Stability: The methoxy group can be a site for O-demethylation by cytochrome P450 enzymes, potentially leading to a shorter biological half-life compared to the more metabolically stable methyl group.

Conclusion and Future Directions

In the absence of direct comparative studies, it is challenging to definitively conclude which of the two compounds, 6-methoxypyridine-2-carbothioamide or 6-methylpyridine-2-carbothioamide, possesses superior biological activity. The available data on related analogues suggest that both classes of compounds have the potential for anticancer and antimicrobial activities.

The electronic and steric differences between the methoxy and methyl groups are likely to result in distinct activity profiles. Future research should focus on the direct synthesis and parallel biological evaluation of these two compounds under identical experimental conditions. Such studies would provide valuable insights into the structure-activity relationships of 6-substituted pyridine-2-carbothioamides and aid in the rational design of more potent and selective therapeutic agents. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of comparable and reproducible data.

References

Safety Operating Guide

Safe Disposal of 6-Methoxypyridine-3-carbothioamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 6-Methoxypyridine-3-carbothioamide, a compound that requires careful handling due to its potential hazards.

Hazard Profile and Safety Summary

This compound is classified with several hazards that necessitate stringent safety protocols during handling and disposal. Understanding these hazards is the first step in mitigating risks. The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3]

Table 1: Hazard Identification for this compound

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)

Source: AK Scientific, Inc., CymitQuimica, Sigma-Aldrich Safety Data Sheets[1][2][3]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for any purpose, including disposal, it is mandatory to be equipped with the appropriate personal protective equipment.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate.

All handling of this chemical should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][4] Do not eat, drink, or smoke when using this product.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions.

1. Waste Identification and Segregation:

  • Clearly identify all waste containing this compound. This includes unused or expired product, contaminated materials (e.g., weighing paper, pipette tips, gloves), and reaction residues.

  • Segregate this waste into a designated "Nitrogenous and Sulfur-Containing Organic Waste" stream. Do not mix with other waste categories, such as halogenated or non-halogenated solvents, as this can complicate the disposal process and increase costs.

2. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound and contaminated disposable labware in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.

  • Container Management: Keep waste containers securely closed when not in use. Do not overfill containers; a general guideline is to fill to no more than 80% capacity to allow for vapor expansion. Store waste containers in a cool, dry, and well-ventilated area away from incompatible substances.[1]

3. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures for Spills and Accidental Release

In the event of a spill, evacuate all non-essential personnel from the area. Wearing the appropriate PPE, follow these steps:

  • Containment: Prevent the further spread of the material. Avoid the generation of dust.

  • Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.

  • Disposal: All collected waste and cleaning materials must be treated as hazardous waste and disposed of according to the procedures outlined above.[4]

Do not allow the chemical to enter drains or waterways.[2][4]

Diagram 1: Disposal Workflow for this compound

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Fume Hood A->B C Identify Waste Containing This compound B->C D Segregate as Nitrogenous and Sulfur-Containing Organic Waste C->D E Collect in a Labeled, Compatible Hazardous Waste Container D->E F Keep Container Tightly Closed E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Contact Licensed Hazardous Waste Disposal Company G->H I Provide Safety Data Sheet (SDS) H->I J Dispose According to Regulations I->J

A flowchart outlining the key steps for the proper disposal of this compound.

Diagram 2: Spill Response Procedure

G cluster_spill Spill Response Spill Spill Occurs Evacuate Evacuate Non-Essential Personnel Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill (Prevent Spread, Avoid Dust) PPE->Contain Cleanup Clean Up Spill Using Inert Absorbent or Sweeping Contain->Cleanup Decon Decontaminate the Area Cleanup->Decon Dispose Dispose of Waste as Hazardous Decon->Dispose

A procedural diagram for responding to a spill of this compound.

References

Essential Safety and Operational Guide for 6-Methoxypyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-Methoxypyridine-3-carbothioamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its structural components: the pyridine ring and the thioamide group. This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Assessment

The hazard profile of this compound should be conservatively assessed by considering the risks associated with both pyridine derivatives and thioamides. Pyridine-containing compounds can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Thioamides are known for their biological activity and potential long-term health effects, with some being investigated for carcinogenic, mutagenic, and teratogenic properties in animal studies.[3] Therefore, this compound should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE)

A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure when handling this compound. The required PPE varies depending on the laboratory activity.

ActivityRequired Personal Protective Equipment (PPE)
Handling Solids (weighing, aliquoting)Primary: - Gloves: Double-gloving with chemical-resistant nitrile gloves is recommended.[4] Inspect gloves for tears or punctures before use.- Gown: A disposable, long-sleeved gown with tight-fitting cuffs that closes in the back.[4][5]- Eye Protection: Chemical splash goggles with side-shields meeting appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).[3][6]- Respiratory Protection: An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling powders outside of a certified chemical fume hood.[4][5]
Handling Solutions (dissolving, transferring)Primary: - Gloves: Chemical-resistant nitrile gloves.[4][7]- Gown: A disposable, long-sleeved lab coat or gown.[4][8]- Eye Protection: Safety goggles with side-shields.[4] A face shield may be necessary to protect against splashes.[4][8]
General Laboratory Operations Primary: - A standard laboratory coat, safety glasses, and gloves should be worn at all times in the designated handling area.[4]

Operational Plan: Step-by-Step Handling Procedures

All procedures involving this compound, particularly in its solid form, must be conducted within a certified chemical fume hood or a glove box to minimize the risk of inhalation.

Preparation and Weighing:
  • Designated Area: Establish a specific, clearly marked area within a chemical fume hood for all handling activities.[3][4]

  • Decontamination: Ensure the work surface is decontaminated before and after each use. A spill kit should be readily accessible.[3][4]

  • Weighing: When weighing the solid, use a tared container inside the fume hood to prevent contamination of the balance and surrounding areas.[3]

Dissolving the Compound:
  • Solvent Addition: Slowly add the solvent to the vessel containing the weighed this compound to prevent splashing.[6]

  • Temperature Control: Be mindful of potential exothermic reactions and have an ice bath available for cooling if necessary.[3]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste in compliance with all local, state, and federal regulations.[6] In-lab chemical treatment or neutralization is not recommended without validated protocols due to the potential for hazardous byproducts.[9]

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container with a secure lid.[3][6]
Liquid Waste Collect all liquid waste containing this compound in a sealed, properly labeled, and chemically compatible container. Do not mix with other waste streams unless compatibility has been confirmed.[3][9]
Empty Containers "Empty" containers that held the compound should be treated as hazardous waste.[6] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[6]

Experimental Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate and Prepare Work Area in Fume Hood don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Solid in Fume Hood don_ppe->weigh dissolve 4. Prepare Solution (if applicable) weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decontaminate 6. Decontaminate Work Area experiment->decontaminate segregate_waste 7. Segregate Solid and Liquid Hazardous Waste decontaminate->segregate_waste dispose 8. Dispose of Waste via Licensed Service segregate_waste->dispose doff_ppe 9. Doff PPE dispose->doff_ppe

Caption: Workflow for safe handling and disposal of this compound.

References

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6-Methoxypyridine-3-carbothioamide

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